Product packaging for Fenazox(Cat. No.:CAS No. 495-48-7)

Fenazox

Katalognummer: B1666509
CAS-Nummer: 495-48-7
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: GAUZCKBSTZFWCT-YPKPFQOOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Historical Overview of Fenazox as a Chemical Compound

The history of "this compound" is not linear but rather branches into two separate narratives corresponding to its dual identities in agrochemical and pharmaceutical sciences.

Early Research and Discovery Contexts

In the context of organic chemistry, the compound known as this compound in agrochemical circles is azoxybenzene (B3421426). Azoxybenzene is a well-established chemical entity, known since the early 20th century. Its synthesis can be achieved through various methods, including the partial reduction of nitrobenzene (B124822) or the oxidation of aniline (B41778). wikipedia.orgnih.govacs.org Early research focused on its fundamental chemical properties and reactions, such as its photochemical rearrangement. researchgate.netacs.org This foundational research established it as a known organic compound long before its specific applications were thoroughly explored.

Divergent Research Trajectories: Pharmaceutical and Agrochemical Applications

The research pathways for the two entities named this compound diverged significantly based on their distinct chemical natures and applications.

Agrochemical Trajectory: As azoxybenzene, this compound has been explored for its utility in agriculture. It is classified as a pesticide and insecticide. sigmaaldrich.comlgcstandards.comscbt.com Research in this area has focused on its application as an intermediate for dyes and as an agent for controlling bee parasites. nih.gov

Pharmaceutical Trajectory: In a completely separate line of research, the name this compound® was adopted as a brand name by Meiji Seika Pharma Co., Ltd. for a formulation of amfenac (B1665970) sodium. fda.gov This product was introduced to the Japanese market in 1986. fda.govfda.gov It is an oral NSAID prescribed for treating pain and inflammation from conditions like rheumatoid arthritis, osteoarthritis, and post-surgical recovery. fda.govnih.gov

Nomenclature and Chemical Relationships in Research Contexts

Understanding the nomenclature of this compound is crucial to interpreting scientific literature correctly. The name refers to entirely different molecules depending on the research context.

This compound as an Azoxybenzene Derivative in Agrochemical Studies

In the field of environmental and agricultural chemistry, this compound is a synonym for azoxybenzene. wikipedia.orgsigmaaldrich.comlgcstandards.comnih.govnist.govsigmaaldrich.com It is an organic compound with a planar C2N2O core. wikipedia.org As an azoxybenzene derivative, its chemical identity is clearly defined and distinct from any pharmaceutical agent.

Table 1: Chemical Properties of this compound (Azoxybenzene)

PropertyValue
Chemical FormulaC12H10N2O wikipedia.orgnist.gov
Molecular Weight198.22 g/mol sigmaaldrich.comsigmaaldrich.com
CAS Number495-48-7 wikipedia.orgnist.govsigmaaldrich.com
SynonymsAzoxybenzene, Diphenyldiazene oxide wikipedia.orgsigmaaldrich.com

This compound as an Oral Formulation of Amfenac in Pharmaceutical Research

In pharmaceutical literature, particularly concerning drugs available in Japan, this compound® refers to an oral formulation of amfenac sodium. fda.govguidetopharmacology.orgguidetoimmunopharmacology.org Amfenac, or 2-amino-3-benzoylbenzeneacetic acid, is the active pharmaceutical ingredient. nih.govnih.gov It is a potent non-steroidal anti-inflammatory drug (NSAID). guidetopharmacology.org Therefore, in this context, "this compound" is not a chemical name but a trade name for a specific medicinal product containing amfenac. fda.govfda.govnih.gov

Table 2: Chemical Properties of Amfenac

PropertyValue
Chemical FormulaC15H13NO3 nih.gov
IUPAC Name2-(2-amino-3-benzoylphenyl)acetic acid guidetopharmacology.orgnih.gov
CAS Number51579-82-9 guidetopharmacology.org
Drug ClassNon-steroidal anti-inflammatory drug (NSAID) guidetopharmacology.org

The Prodrug Concept: Nepafenac (B1678188) to Amfenac Bioconversion Studies

The pharmaceutical relevance of amfenac extends to ophthalmic medicine through its prodrug, nepafenac. nih.gov Nepafenac (2-amino-3-benzoylbenzeneacetamide) is a topical NSAID designed for ocular use. nih.goveuropa.eu

Research has established that nepafenac functions as a prodrug, meaning it is administered in an inactive or less active form and is then converted to its active form within the body. centaurpharma.compatsnap.comresearchgate.net Upon topical ocular administration, the neutral structure of nepafenac allows it to penetrate the cornea rapidly. patsnap.comnih.gov Once inside the eye, intraocular hydrolase enzymes convert nepafenac into amfenac. fda.goveuropa.eucentaurpharma.comnih.gov This bioconversion is targeted to ocular tissues, including the iris, ciliary body, retina, and choroid. researchgate.netnih.gov

Amfenac is the active moiety that provides the therapeutic effect by inhibiting the cyclooxygenase (COX-1 and COX-2) enzymes, which are necessary for prostaglandin (B15479496) production. europa.eupatsnap.comresearchgate.net This targeted delivery and activation mechanism, converting nepafenac to amfenac, is a key focus of research, as it enhances the drug's efficacy in treating ocular pain and inflammation while potentially minimizing surface side effects. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O B1666509 Fenazox CAS No. 495-48-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

oxido-phenyl-phenyliminoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-14(12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUZCKBSTZFWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=[N+](C2=CC=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Record name AZOXYBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19843
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Azoxybenzene appears as bright yellow crystals or yellowish-brown solid. (NTP, 1992), Yellow solid; mp = 36 deg C; [HSDB] Bright yellow or yellowish-brown solid; mp = 36 deg C; [CAMEO] Orange solid; mp = 33-36 deg C; [Alfa Aesar MSDS]
Record name AZOXYBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19843
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Azoxybenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3791
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

Decomposes (NTP, 1992)
Record name AZOXYBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19843
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL & ETHER; 43.5 G DISSOLVE IN 100 G PETROLEUM ETHER @ 15 °C
Record name AZOXYBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19843
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AZOXYBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2861
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.159 at 79 °F (NTP, 1992) - Denser than water; will sink, 1.1590 @ 26 °C/4 °C
Record name AZOXYBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19843
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AZOXYBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2861
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

PALE YELLOW ORTHORHOMBIC NEEDLES

CAS No.

495-48-7, 20972-43-4, 21650-65-7
Record name AZOXYBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19843
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Azoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azoxybenzene, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020972434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azoxybenzene, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021650657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZOXYBENZENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diazene, 1,2-diphenyl-, 1-oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Azoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.094
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZOXYBENZENE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC1P3JE72O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AZOXYBENZENE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CYQ7PT9SS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AZOXYBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2861
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

97 °F (NTP, 1992), 36 °C
Record name AZOXYBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19843
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AZOXYBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2861
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Pharmaceutical Research on Fenazox Amfenac/nepafenac and Its Biological Activities

Elucidation of Pharmacological Mechanisms

The primary pharmacological mechanism of Amfenac (B1665970) involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever europa.eupatsnap.comcentaurpharma.compatsnap.compatsnap.comhres.ca. Nepafenac (B1678188), as a prodrug, is designed for enhanced ocular penetration and is subsequently hydrolyzed by intraocular hydrolases into Amfenac, the active moiety responsible for the therapeutic effects europa.eupatsnap.comcentaurpharma.comhres.caresearchgate.netekjo.orgfda.govnih.govdrugbank.comresearchgate.net.

Cyclooxygenase (COX) Isoform Inhibition Studies

Extensive studies have investigated the inhibitory effects of Amfenac and Nepafenac on cyclooxygenase isoforms, COX-1 and COX-2. While Nepafenac itself exhibits weak COX inhibitory activity, its conversion to Amfenac yields a potent enzyme inhibitor europa.eupatsnap.comhres.cafda.govnih.govnih.gov.

Research has demonstrated that Amfenac is a potent inhibitor of COX-1, an enzyme involved in maintaining physiological functions such such as gastric protection and platelet aggregation europa.eupatsnap.compatsnap.comhres.caekjo.orgnih.govdrugbank.comresearchgate.netnih.govnih.govwikipedia.orgresearchgate.net. In preclinical models, Amfenac exhibited a COX-1 inhibitory concentration (IC50) of 0.25 µM nih.govresearchgate.net. In comparative studies, ketorolac (B1673617) has been reported to show the most potent COX-1 inhibition among several NSAIDs, including Amfenac researchgate.netophthalmologytimes.commzsr.sknih.gov.

Amfenac has also been identified as a potent inhibitor of COX-2, the inducible enzyme primarily responsible for increased prostaglandin (B15479496) production during inflammatory processes europa.eupatsnap.compatsnap.compatsnap.comhres.caresearchgate.netekjo.orgnih.govdrugbank.comresearchgate.netnih.govnih.govwikipedia.orgresearchgate.net. Studies have reported Amfenac's COX-2 IC50 at 0.15 µM nih.govresearchgate.net. Notably, Amfenac has been shown to be the most potent COX-2 inhibitor when compared to other NSAIDs like ketorolac and bromfenac (B1205295) researchgate.netophthalmologytimes.commzsr.sknih.gov.

The selectivity of Amfenac and Nepafenac towards COX isoforms has been a subject of detailed investigation, with some variations in reported findings. Amfenac is generally recognized for its potent inhibition of both COX-1 and COX-2 activities europa.eupatsnap.comhres.caekjo.orgnih.govdrugbank.comresearchgate.netwikipedia.orgresearchgate.net. Some studies suggest that Amfenac primarily targets COX-2 patsnap.compatsnap.com. However, other research indicates that both Nepafenac and Amfenac exhibit a similar preference for COX-1 over COX-2 europa.eu. Another study noted that Nepafenac and Amfenac inhibit COX-1 and COX-2 with more selectivity for COX-1 hres.ca. It is also important to note that Amfenac's inhibitory properties for both COX-1 and COX-2 can be time-dependent, implying an irreversible binding with increasing duration of exposure nih.gov.

The following table summarizes reported IC50 values for Nepafenac, Amfenac, and other comparative NSAIDs, highlighting their inhibitory activities against COX-1 and COX-2 isoforms:

Table 1: COX-1 and COX-2 Inhibitory Concentrations (IC50) of Nepafenac, Amfenac, and Diclofenac (B195802)

CompoundCOX-1 IC50 (µM) nih.govresearchgate.netCOX-2 IC50 (µM) nih.govresearchgate.net
Nepafenac64.3Weak/Not Measurable
Amfenac0.250.15
Diclofenac0.12-

Note: "Weak/Not Measurable" for Nepafenac's COX-2 inhibition refers to its activity as a prodrug before conversion to Amfenac. Some sources report specific IC50 values for Nepafenac's instantaneous reversible inhibition, e.g., 9.7 µM for COX-1 and 85 µM for COX-2 hres.ca.

Table 2: COX-1 and COX-2 Inhibitory Concentrations (IC50) of Amfenac, Bromfenac, and Diclofenac (Human Enzymes) plos.org

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)
Amfenac15.320.4
Bromfenac5.567.45
Diclofenac55.530.7

Prostaglandin Synthesis Pathway Modulation Research

Amfenac exerts its pharmacological effects by inhibiting prostaglandin H synthase (cyclooxygenase), an enzyme essential for prostaglandin production europa.eucentaurpharma.compatsnap.comhres.cafda.govresearchgate.netbiosynth.com. This inhibition directly impacts the synthesis of various prostaglandins, which are crucial mediators in inflammatory cascades. Nepafenac, after topical ocular administration and conversion to Amfenac, has been shown to effectively inhibit trauma-induced aqueous humor prostaglandin E2 (PGE2) accumulation europa.euhres.cafda.govnih.gov. Sustained suppression of prostaglandin synthesis has been observed for several hours in ocular tissues, including the iris/ciliary body and retina/choroid, following Nepafenac administration europa.euhres.caresearchgate.netekjo.orgresearchgate.netnih.govnih.gov. This sustained inhibition contributes to the therapeutic efficacy of the compound.

Anti-inflammatory Efficacy Studies

Clinical and preclinical studies have consistently demonstrated the anti-inflammatory efficacy of Nepafenac and Amfenac. Nepafenac is widely used for the prevention and treatment of pain and inflammation associated with cataract surgery europa.eupatsnap.comekjo.orgwikipedia.orgresearchgate.netnih.govplos.orgtandfonline.comfda.gov. Research indicates that Nepafenac is superior to placebo in reducing postoperative ocular inflammation and pain nih.govtandfonline.comfda.gov. Comparative trials have shown Nepafenac to be at least equal to, and in some aspects superior to, other NSAIDs like ketorolac in managing postoperative inflammation and pain nih.govplos.orgtandfonline.com. For instance, Nepafenac 0.1% demonstrated significantly more clinical successes and pain-free patients compared to placebo, and was superior to ketorolac 0.5% in terms of clinical success at Day 14 and percentage of pain-free patients at Day 3 post-cataract surgery nih.govtandfonline.com. Beyond its role in postoperative inflammation, Nepafenac has also been investigated for its ability to inhibit ocular neovascularization, a process implicated in various eye diseases nih.govnih.govarvojournals.org. Studies have shown that topical Nepafenac can reduce choroidal neovascularization (CNV) and ischemia-induced retinal neovascularization by decreasing the production of vascular endothelial growth factor (VEGF) arvojournals.org.

Table 3: Comparative Efficacy of Nepafenac 0.1% in Post-Cataract Surgery nih.govtandfonline.com

Outcome MeasureNepafenac 0.1% vs. Placebo (Day 14)Nepafenac 0.1% vs. Ketorolac 0.5% (Day 14)
Clinical Cures (Percentage)76.3% vs. 59.2% (p = 0.0241)-
Clinical Success (Day 7 onward)Superior (p < 0.05)Superior (p = 0.0319)
Pain-Free Patients (Day 3 onward)Superior (p < 0.05)Superior (p = 0.0366)
Ocular Discomfort (upon instillation)Less discomfort (p = 0.0158)-
Cellular and Molecular Anti-inflammatory Mechanisms

The anti-inflammatory effects of Nepafenac are mediated through its active metabolite, Amfenac. Amfenac functions by inhibiting prostaglandin H synthase, commonly known as cyclooxygenase (COX) enzymes, specifically both COX-1 and COX-2. This inhibition is crucial because these enzymes are required for the production of prostaglandins, which are potent mediators of inflammation, pain, and fever. europa.eudrugbank.comcentaurpharma.comnih.govpatsnap.compatsnap.commdpi.comtga.gov.auontosight.airesearchgate.netguidetopharmacology.orgpatsnap.comnovartis.commedsafe.govt.nz

At a molecular level, Amfenac competitively binds to the active site of COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandin H2, a precursor for various prostaglandins and thromboxanes. patsnap.com Beyond prostaglandin inhibition, Amfenac has also been shown to interfere with other inflammatory pathways, including the suppression of leukocyte migration and the stabilization of lysosomal enzymes, further contributing to its anti-inflammatory efficacy. patsnap.com

Inhibition of Inflammatory Mediators and Cellular Influx

Research has demonstrated that Nepafenac, through its conversion to Amfenac, effectively inhibits the synthesis of key inflammatory mediators, such as prostaglandin E2 (PGE2). europa.eumdpi.comtga.gov.auontosight.aitga.gov.aunih.govfda.gov Studies in rabbits have shown that topical Nepafenac administration significantly suppresses PGE2 synthesis in the iris/ciliary body and retina/choroid. tga.gov.aunih.gov For instance, a single topical ocular dose of Nepafenac was observed to inhibit prostaglandin synthesis in the iris/ciliary body by up to 89%, with a sustained inhibition of 36% still present after 30 hours. tga.gov.au Ex vivo studies further indicated that PGE2 synthesis in the retina/choroid was inhibited by 38–50% for up to 80 minutes post-dose. tga.gov.au

Furthermore, Nepafenac administration has been shown to inhibit prostaglandin-mediated blood-retinal barrier breakdown and concurrent protein extravasation into the vitreous, indicating its role in reducing cellular influx associated with inflammation. medsafe.govt.nztga.gov.aunih.govfda.govresearchgate.net In a model of concanavalin (B7782731) A-induced pan retinal inflammation, topical ocular Nepafenac reduced retinal thickening and inhibited vitreal protein and PGE2 accumulation. tga.gov.au

Analgesic Action Investigations

The analgesic properties of Nepafenac and Amfenac are closely linked to their anti-inflammatory mechanisms.

The primary mechanism for the analgesic effects of Amfenac is the inhibition of prostaglandin synthesis. Prostaglandins are known to sensitize nociceptors, which are sensory neurons responsible for detecting painful stimuli. By reducing the production of these pain-sensitizing mediators, Amfenac effectively alleviates pain. centaurpharma.comontosight.ai

Comparative studies have evaluated the analgesic efficacy of Nepafenac and Amfenac against other commonly used NSAIDs. While Nepafenac is a weak cyclooxygenase inhibitor itself, its active metabolite, Amfenac, is a potent inhibitor of both COX-1 and COX-2. europa.eumdpi.com

In terms of ocular penetration, Nepafenac has demonstrated superior corneal permeability compared to other NSAIDs like ketorolac tromethamine, diclofenac sodium, and bromfenac sodium. researchgate.netnih.govnih.gov This enhanced penetration contributes to better bioavailability in the anterior chamber and effective distribution to both anterior and posterior segments of the eye. researchgate.netdovepress.com

In vivo studies have shown that topical Nepafenac inhibited PGE2 synthesis and protein influx in response to trauma with similar efficacy to Amfenac and diclofenac. tga.gov.au However, some studies suggest that other NSAIDs, such as 0.1% diclofenac, may more rapidly and potently inhibit PGE2 in certain contexts. tga.gov.au Conversely, Nepafenac's ability to inhibit prostaglandin synthesis in the retina/choroid following topical administration indicates its unique efficacy in the posterior segment, where other NSAIDs like ketorolac and diclofenac may fail to inhibit key markers of inflammation. nih.govresearchgate.net

Amfenac has been noted to be a more potent COX-2 inhibitor compared to ketorolac or bromfenac in some in vitro studies. nih.gov

Pharmacokinetic and Biotransformation Research

The pharmacokinetic profile of Nepafenac is characterized by its prodrug nature, allowing for efficient delivery and activation at the target site.

Following topical ocular administration, Nepafenac is rapidly absorbed into the cornea. It then undergoes rapid bioactivation by intraocular tissue hydrolases, predominantly in the cornea and conjunctiva, but also significantly in the iris/ciliary body and retina/choroid, to form its active metabolite, Amfenac. europa.eudrugbank.comcentaurpharma.comtga.gov.auontosight.airesearchgate.netpatsnap.comnovartis.commedsafe.govt.nztga.gov.aufda.govdovepress.comhres.canovartis.comdrugs.comfda.gov.ph

Studies in humans following bilateral topical ocular dosing have shown low but quantifiable plasma concentrations of both Nepafenac and Amfenac. For instance, after three-times-daily dosing of Nepafenac ophthalmic suspension (0.1%), mean steady-state plasma Cmax values were approximately 0.310 ± 0.104 ng/mL for Nepafenac and 0.422 ± 0.121 ng/mL for Amfenac. drugbank.comcentaurpharma.comnovartis.com With a 0.3% suspension, mean steady-state plasma Cmax values were approximately 0.847 ± 0.269 ng/mL for Nepafenac and 1.13 ± 0.491 ng/mL for Amfenac. medsafe.govt.nzhres.ca The plasma half-lives of both Nepafenac and Amfenac are generally short, often less than one hour, following various routes of administration in animal studies. europa.eutga.gov.aufda.gov

The systemic exposure to both Nepafenac and Amfenac following topical ocular administration is very low. tga.gov.aunovartis.commedsafe.govt.nzhres.canovartis.comnih.govmedscape.com Amfenac exhibits a high affinity for serum albumin proteins, with in vitro binding percentages to human albumin and human serum reported as 95.4% and 99.1%, respectively. drugbank.comcentaurpharma.commedsafe.govt.nznovartis.comfda.gov.ph Nepafenac also shows moderate plasma protein binding, ranging from 72.8% in rat plasma to 83.5% in human plasma. medsafe.govt.nzhres.cafda.gov.ph

Distribution studies in rabbits and rats have shown that Nepafenac and Amfenac distribute widely in ocular tissues. Higher concentrations are typically observed at the site of dosing, such as the cornea and conjunctiva, with lower concentrations in posterior tissues like the retina and choroid. tga.gov.aunovartis.comtga.gov.auhres.cafda.gov.ph Concentrations in ocular tissues generally increase with increased dose. novartis.comfda.gov.ph

Table 1: Plasma Pharmacokinetic Parameters (Mean Steady-State Cmax) after Ocular Administration

CompoundConcentration (Ophthalmic Suspension)Mean Steady-State Cmax (ng/mL)Time to Cmax (hours)Source
Nepafenac0.1%0.310 ± 0.1042 drugbank.comcentaurpharma.comnovartis.com
Amfenac0.1%0.422 ± 0.1215 drugbank.comcentaurpharma.comnovartis.com
Nepafenac0.3%0.847 ± 0.2690.42 medsafe.govt.nzhres.ca
Amfenac0.3%1.13 ± 0.4910.75 medsafe.govt.nzhres.ca

Table 2: Protein Binding Affinity

CompoundProtein Binding (%) (In vitro)Source
Amfenac95.4% (human albumin) drugbank.comcentaurpharma.commedsafe.govt.nznovartis.comfda.gov.ph
Amfenac99.1% (human serum) drugbank.comcentaurpharma.commedsafe.govt.nznovartis.comfda.gov.ph
Nepafenac83.5% (human plasma) medsafe.govt.nzhres.cafda.gov.ph

Absorption and Systemic Distribution Studies

Ocular Tissue Distribution Studies

Nepafenac and its active metabolite, Amfenac, demonstrate distribution into various ocular tissues following topical administration. fda.gov.phrwandafda.gov.rw Higher concentrations of both compounds are typically observed in the anterior ocular tissues, such as the cornea and conjunctiva. fda.gov.phrwandafda.gov.rwfda.goveuropa.eutga.gov.au Conversely, lower concentrations are found in the posterior ocular tissues, including the retina and choroid. fda.gov.phrwandafda.gov.rwfda.goveuropa.eutga.gov.au Studies in rabbits have shown that concentrations in ocular tissues increase with an elevated dose. fda.gov.phrwandafda.gov.rw

In cataract surgical patients, maximal aqueous humor concentrations were recorded approximately one hour after a single topical dose of 0.1% nepafenac, with concentrations reaching 177 ng/mL for nepafenac and 44.8 ng/mL for amfenac. fda.gov.phrwandafda.gov.rwnovartis.com Nepafenac exhibits rapid penetration of the cornea. nih.govcentaurpharma.comdrugbank.comtouchophthalmology.comfda.govmdpi.comfda.gov The hydrolysis of nepafenac to amfenac occurs within the cornea, iris/ciliary body (ICB), and retina/choroid. tga.gov.au In rabbit tissue, the rate of hydrolysis was found to be low in the cornea, moderate in the ICB, and highest in the retina/choroid. tga.gov.au In human tissue, the highest rate of hydrolysis was observed in the ICB, with lower rates in the cornea and retina/choroid. tga.gov.au The presence of very low vitreous concentrations of both drugs suggests that distribution to the posterior segment likely occurs via trans-scleral penetration. arvojournals.org High and sustained concentrations of the prodrug, nepafenac, were detected in the conjunctiva, cornea, and sclera, indicating these tissues may serve as a depot for continuous hydrolysis to the active Amfenac. arvojournals.org

Table 1: Ocular Tissue Concentrations (Rabbit, Single Topical Dose)

Tissue (Rabbit)Nepafenac ConcentrationAmfenac ConcentrationNotesSource
CorneaHigherHigherConcentrations increased with dose. fda.gov.phrwandafda.gov.rw
ConjunctivaHigherHigherConcentrations increased with dose. fda.gov.phrwandafda.gov.rw
RetinaLowerLowerConcentrations increased with dose. fda.gov.phrwandafda.gov.rw
ChoroidLowerLowerConcentrations increased with dose. fda.gov.phrwandafda.gov.rw

Table 2: Aqueous Humor Concentrations (Human, Single Topical Dose of 0.1% Nepafenac)

CompoundCmax (ng/mL)Tmax (hours)Source
Nepafenac1771 fda.gov.phrwandafda.gov.rwnovartis.com
Amfenac44.81 fda.gov.phrwandafda.gov.rwnovartis.com
Plasma Protein Binding Research

The plasma protein binding of nepafenac is considered moderate, with reported ranges from 72.8% in rat plasma to 83.5% in human plasma. fda.gov.phrwandafda.gov.rwtga.gov.aunovartis.comtga.gov.au This protein binding has been observed to be concentration-independent across a wide range (10 to 1000 ng/mL) in rat, monkey, and human plasma. fda.gov.phrwandafda.gov.rwnovartis.com In contrast, Amfenac exhibits a significantly higher degree of plasma protein binding, approximately 99%. fda.gov.phrwandafda.gov.rwdrugbank.comtga.gov.aunovartis.comtga.gov.au In in vitro studies, Amfenac's binding to human albumin and human serum was reported as 95.4% and 99.1%, respectively. centaurpharma.comdrugbank.comfda.gov.phtga.gov.aunovartis.com The binding of a drug to plasma proteins can influence its elimination from the body, its efficacy, duration of action, and potential toxicity. nih.gov

Table 3: Plasma Protein Binding of Nepafenac and Amfenac

CompoundSpeciesBinding PercentageSource
NepafenacRat72.8% fda.gov.phrwandafda.gov.rwtga.gov.aunovartis.comtga.gov.au
NepafenacHuman83.5% fda.gov.phrwandafda.gov.rwtga.gov.aunovartis.comtga.gov.au
AmfenacHuman~99% fda.gov.phrwandafda.gov.rwdrugbank.comtga.gov.aunovartis.comtga.gov.au
AmfenacHuman Albumin95.4% centaurpharma.comdrugbank.comfda.gov.phtga.gov.aunovartis.com
AmfenacHuman Serum99.1% centaurpharma.comdrugbank.comfda.gov.phtga.gov.aunovartis.com

Metabolic Pathway Delineation

Nepafenac undergoes relatively rapid in vivo hydrolysis to Amfenac, which is its pharmacologically active metabolite. fda.gov.phcentaurpharma.comrwandafda.gov.rwdrugbank.comfda.govfda.gov.phmdpi.comnovartis.comtga.gov.aunovartis.comnih.gov This conversion is primarily facilitated by ocular tissue hydrolases following topical ocular administration. fda.gov.phnih.govcentaurpharma.comrwandafda.gov.rwdrugbank.comtouchophthalmology.comfda.govfda.gov.phmdpi.comfda.govnovartis.com After oral administration, Amfenac was identified as the major metabolite in plasma, accounting for approximately 13% of the total plasma radioactivity. fda.gov.phcentaurpharma.comrwandafda.gov.rwnovartis.comnovartis.comtga.gov.au

Beyond unconjugated Amfenac and Nepafenac, eight other metabolites have been detected in plasma following oral administration. fda.gov.phrwandafda.gov.rwnovartis.com Several of these metabolites are glucuronide conjugates, a characteristic confirmed by chromatographic shifts observed after β-glucuronidase treatment. fda.gov.phcentaurpharma.comrwandafda.gov.rwnovartis.comnovartis.comtga.gov.au The second most abundant plasma metabolite identified is 5-hydroxy nepafenac, which is often present in its glucuronide form and constitutes approximately 9.5% of the total radioactivity at Cmax. fda.gov.phcentaurpharma.comrwandafda.gov.rwnovartis.comnovartis.comtga.gov.au Amfenac itself undergoes extensive metabolism to produce more polar metabolites, a process that involves hydroxylation of the aromatic ring, leading to the formation of glucuronide conjugates. centaurpharma.comdrugbank.comtga.gov.aunovartis.comnih.govtga.gov.au In urine, the most prevalent metabolite observed was Mu5, representing 22% of the dose excreted within 8 hours, followed by Mu4, which accounted for 16.9% of the dose excreted in the same timeframe. tga.gov.au Importantly, neither nepafenac nor amfenac have been found to inhibit any of the major human cytochrome P-450 isozymes (CYP1A2, 2C9, 2C19, 2D6, 2E1, and 3A4) in vitro at tested concentrations. fda.gov.phrwandafda.gov.rwnovartis.comtga.gov.autga.gov.au

Preclinical and Translational Research Methodologies

Preclinical research serves as a crucial link between basic scientific discoveries and human medicine. This stage involves the testing of scientific hypotheses through the use of cellular models, animal models, and samples of human or animal tissues. amegroups.cnsanguinebio.com Translational research is a broad, multidisciplinary field that spans various phases, from initial basic research to clinical implementation and public health research. amegroups.cnacpsem.org.au

In the context of Fenazox, preclinical studies have been instrumental in investigating its ocular uptake and tissue distribution, particularly in animal models such as rabbits. fda.gov These animal models are utilized to evaluate how nepafenac and its active metabolite, amfenac, distribute within ocular tissues and the efficiency of the prodrug's conversion. fda.gov.phrwandafda.gov.rwfda.goveuropa.euarvojournals.org In vitro studies are employed to characterize the intrinsic cyclooxygenase inhibitory activity of both nepafenac and amfenac, and to assess potential interactions with cytochrome P450 enzymes and plasma protein binding. fda.govnovartis.comfda.govtga.gov.au Ex vivo studies have also been conducted to demonstrate the inhibition of prostaglandin synthesis within ocular tissues. fda.gov.phnovartis.com

The overarching goal of translational research is to bridge the gap between basic science and clinical practice, facilitating the progression of laboratory discoveries into human clinical trials and ultimately enhancing the adoption of best medical practices. sanguinebio.comacpsem.org.au The "T0 to T4" model of translational research highlights the continuous and interactive nature of its various stages, encompassing basic research, preclinical research, clinical research, clinical implementation research, and public health research. amegroups.cn Preclinical studies often incorporate rigorous methodological criteria, such as blinding, randomization, and pre-specified efficacy criteria, which are essential for ensuring the validity and reliability of findings that will inform subsequent human trials. sanguinebio.com Furthermore, proof-of-concept and proof-of-mechanism studies, which frequently involve multiomics analyses using human biospecimens, represent vital components of the translational process. sanguinebio.com

Table 4: Overview of Translational Research Stages

StageDescriptionRelevance to this compound ResearchSource
Basic ResearchExplores fundamental biological, disease, and behavioral mechanisms.Understanding the molecular mechanism of action of Amfenac (COX inhibition). amegroups.cnsanguinebio.com
Preclinical ResearchLinks basic research to human medicine; tests hypotheses using cellular/animal models and tissue samples.Ocular tissue distribution studies in rabbits, in vitro enzyme inhibition assays, ex vivo prostaglandin synthesis inhibition. fda.govamegroups.cnsanguinebio.com
Clinical ResearchIncludes clinical trials on safety and efficacy in humans, and observational studies.(Not explicitly detailed in this article as per exclusion criteria, but forms the next step after preclinical research). amegroups.cn
Clinical Implementation ResearchFocuses on the adoption and application of interventions in routine care.(Beyond the scope of this article's focus on preclinical/metabolic aspects). amegroups.cn
Public Health ResearchStudies the broad impact of disease at the population level and health outcomes of interventions.(Beyond the scope of this article's focus on preclinical/metabolic aspects). amegroups.cn

In Vitro Pharmacological Efficacy Assays

In vitro studies have elucidated the fundamental mechanisms by which Nepafenac and its active metabolite, Amfenac, exert their pharmacological effects. Nepafenac, as a prodrug, demonstrates weak inhibitory activity against cyclooxygenase-1 (COX-1) in isolation europa.eunih.govncats.io. However, upon conversion by ocular tissue hydrolases, it is rapidly transformed into Amfenac europa.eunih.govncats.iotga.gov.aueuropa.eufda.goveuropa.eudrugbank.comtga.gov.aupatsnap.comtaylorandfrancis.com.

Amfenac functions as a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes europa.eunih.govncats.iotga.gov.aueuropa.eufda.goveuropa.eudrugbank.compatsnap.comtaylorandfrancis.comnih.govnih.govresearchgate.net. While some research indicates a uniform inhibition of both COX isoforms by Amfenac drugbank.com, other studies suggest that Amfenac exhibits greater potency in inhibiting COX-2 compared to COX-1 patsnap.comresearchgate.netcapes.gov.brnih.gov. The inhibition of these enzymes is crucial as they are responsible for the biosynthesis of prostaglandins, key mediators of inflammation and pain europa.eunih.govtga.gov.aueuropa.eufda.goveuropa.eutga.gov.aupatsnap.comtaylorandfrancis.comresearchgate.netscispace.com.

Beyond prostaglandin synthesis inhibition, Amfenac has also demonstrated antiangiogenic properties in vitro. Studies using human retinal microvascular endothelial cells (HRMEC) showed that Amfenac significantly inhibited vascular endothelial growth factor (VEGF)-induced tube formation and proliferation europa.eunih.govnih.govarvojournals.org. Furthermore, Amfenac treatment led to an 88% decrease in VEGF-induced phosphorylation of extracellular signal-regulated kinase (ERK) in HRMEC, suggesting a potential COX-2-independent mechanism for its antiangiogenic efficacy arvojournals.org.

Nepafenac exhibits high rates of corneal penetration in vitro, which is critical for its efficacy as a topical ocular agent europa.eufda.govdrugbank.compatsnap.comtaylorandfrancis.com. In terms of potential drug interactions, in vitro studies have indicated that neither Nepafenac nor Amfenac significantly inhibit the metabolic activities of major human cytochrome P450 (CYP) enzymes (CYP1A2, 2C9, 2C19, 2D6, 2E1, and 3A4) at tested concentrations, implying a low likelihood of CYP-mediated drug interactions tga.gov.aueuropa.eueuropa.eufda.gov. Additionally, Amfenac demonstrates a high affinity for serum albumin proteins in vitro, with binding percentages of 95.4% to human albumin and 99.1% to human serum tga.gov.audrugbank.com.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Nepafenac and Amfenac

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference Compound (Diclofenac) COX-1 IC50 (µM)Reference Compound (Diclofenac) COX-2 IC50 (µM)Source
Nepafenac64.3Weak inhibition (not quantified)0.12Not specified europa.eunih.govncats.io
Amfenac0.250.150.12Not specified europa.eunih.govncats.io

In Vivo Animal Model Efficacy Studies

In vivo studies using various animal models have provided substantial evidence for the anti-inflammatory and analgesic efficacy of Nepafenac and Amfenac. These studies highlight the ability of Nepafenac, through its conversion to Amfenac, to effectively suppress inflammatory responses and alleviate pain.

Inflammation Models (e.g., Ocular Inflammation)

Nepafenac has shown significant efficacy in animal models of inflammation, particularly in ocular inflammation. In rabbits, topical ocular administration of Nepafenac has been demonstrated to inhibit blood-retinal-barrier breakdown, alongside the suppression of prostaglandin E2 (PGE2) synthesis tga.gov.aueuropa.eueuropa.eu. A single topical ocular dose of Nepafenac (0.1%) in rabbits inhibited prostaglandin synthesis in the iris/ciliary body by 85-95% and in the retina/choroid by 55%. This inhibition was sustained for up to 6 hours in the iris/ciliary body and 4 hours in the retina/choroid nih.goveuropa.eueuropa.euscispace.com. In comparison, diclofenac (0.1%) showed a more rapid but shorter-lived suppression of iris/ciliary body prostaglandin synthesis and minimal inhibition in the retina/choroid nih.gov.

In a trauma-induced rabbit model of acute ocular inflammation, Nepafenac effectively inhibited protein and PGE2 accumulation in the aqueous humor, demonstrating comparable efficacy to Amfenac and diclofenac nih.govtga.gov.au. Furthermore, in a concanavalin A-induced panretinal inflammation model in rabbits, topical ocular administration of Nepafenac (0.11% and 10 mg/kg SC) significantly reduced retinal edema and blood-aqueous and blood-retinal barrier leakage europa.eufda.govtga.gov.au.

Studies also evaluated the ability of Nepafenac to suppress retinal neovascularization. In a rat model of oxygen-induced retinopathy (OIR), administration of 1 mg/ml Nepafenac four times a day resulted in a significant 55% suppression of preretinal neovascularization compared to vehicle treatment europa.eu. In a transgenic mouse model of VEGF overexpression, 1 mg/ml Nepafenac caused a 43% reduction in retinal neovascularization europa.eu. The active metabolite, Amfenac, also effectively inhibited tube formation in in vitro assessments of VEGF-induced tube formation of human and bovine retinal microvascular endothelial cells europa.eu.

Pain Models (e.g., Experimentally Induced Toothache)

While specific detailed animal models for experimentally induced toothache were not extensively found in the immediate search results, the broader analgesic properties of Amfenac have been recognized in animal studies. Amfenac, as an NSAID, possesses analgesic properties ncats.io. Its mechanism of action, involving the inhibition of prostaglandin synthesis, is directly relevant to pain relief europa.eunih.govtga.gov.aueuropa.eufda.goveuropa.eutga.gov.aupatsnap.comtaylorandfrancis.comresearchgate.netscispace.com. Amfenac sodium has been marketed in Japan for the treatment of pain and inflammation following surgery, injury, or tooth extraction, indicating its established analgesic efficacy in relevant contexts ncats.iofda.gov.

Toxicology and Safety Pharmacology Assessments

Comprehensive non-clinical safety and genotoxicity studies have been conducted for Nepafenac and Amfenac to assess their safety profiles.

Non-clinical Safety Evaluation

Repeated dose ocular toxicity studies were conducted in monkeys (up to 1.0% Nepafenac, four times daily for up to 3 months) and New Zealand White (NZW) rabbits (up to 1.0% Nepafenac, four times daily for up to 3 months), and pigmented rabbits (up to 1.5% Nepafenac, three times daily for 6 months) fda.gov. These studies indicated that the drug was well tolerated, with no drug-induced systemic or ocular toxicity observed fda.gov. Minimal to moderate conjunctival congestion and transient, sporadic incidences of minimal conjunctival discharge were noted in both vehicle and drug-treated eyes, but these were not considered drug-related due to similar incidences and severity across groups fda.gov.

In a rabbit study where Nepafenac ophthalmic suspension (up to 1.0%) was administered before and after a corneal incision, no significant ocular or systemic toxicity, nor postoperative ocular complications, were noted fda.gov. Animal studies have shown reproductive toxicity, though the systemic exposure in non-pregnant women after Nepafenac treatment is considered negligible europa.eueuropa.eu.

Reproductive and Developmental Toxicity Investigations

Investigations into the reproductive and developmental toxicity of Nepafenac (the prodrug of Amfenac) have been conducted in animal models, primarily rats and rabbits.

In fertility and early embryonic development studies in Sprague-Dawley rats, oral administration of Nepafenac at doses of 0, 3, 10, 15, and 30 mg/kg/day was evaluated. The 30 mg/kg dose led to severe clinical findings and associated deaths guidetopharmacology.org. At 15 mg/kg, a decrease in sperm motility and concentration was observed in males, although no significant differences in copulation or fertility indices were noted in females fishersci.ca. Furthermore, doses of 10 and 15 mg/kg were associated with a decrease in viable fetuses and an increase in early resorption and post-implantation loss fishersci.ca. The No Observed Adverse Effect Level (NOAEL) for maternal effects was established at 3 mg/kg/day guidetopharmacology.org, while the developmental NOAEL was also determined to be 3 mg/kg/day fishersci.ca.

Table 1: Reproductive and Developmental Toxicity Findings of Nepafenac in Rats (Fertility and Early Development)

Dose (mg/kg/day)Maternal Toxicity ObservationsMale Fertility EffectsFemale Fertility EffectsDevelopmental Effects (Fetus)Maternal NOAEL (mg/kg/day)Developmental NOAEL (mg/kg/day)
30Severe clinical findings, deaths guidetopharmacology.orgNot assessedNot assessedNot assessed3 guidetopharmacology.org3 fishersci.ca
15Not specifiedDecreased sperm motility and concentration fishersci.caNo significant differences fishersci.caDecrease in viable fetuses, increased early resorption and post-implantation loss fishersci.ca
10Not specifiedNot assessedNot assessedDecrease in viable fetuses, increased early resorption and post-implantation loss fishersci.ca
3No observed toxicity guidetopharmacology.orgNo observed effectsNo observed effectsNo developmental toxicity fishersci.ca

Embryo-fetal development studies in pregnant rats, with oral administration of Nepafenac at 3, 10, and 30 mg/kg/day from gestation Day 6 to Day 17, revealed that the compound was non-teratogenic guidetopharmacology.orgwikidata.orgfishersci.ca. However, maternal toxicity, characterized by statistically significant depression of food consumption, body weight, and body weight gain, was observed at 30 mg/kg guidetopharmacology.org. Maternal lethality and embryofetal toxicity, including embryofetal lethality and an increased incidence of minor skeletal anomalies, were also noted at 30 mg/kg/day. The incidence of litters with skeletal malformations and total malformations increased at the highest dose of 30 mg/kg guidetopharmacology.org.

In pregnant rabbits, oral administration of Nepafenac at 0, 3, 10, and 30 mg/kg/day demonstrated less toxicity compared to rats guidetopharmacology.org. While one female aborted at the 10 mg/kg dose guidetopharmacology.org, Nepafenac was found to be non-teratogenic at doses up to 10 mg/kg/day despite inducing maternal toxicity wikidata.orgfishersci.ca. A maternal dose of 30 mg/kg produced slight maternal toxicity and a statistically significant increase in the incidence of litter malformations mims.com.

A peri- and postnatal study in rats, involving oral administration of Nepafenac during organogenesis and through lactation (gestational days 6 through lactation day 20), showed treatment-related maternal lethality at all doses, generally following the initiation of parturition. A NOEL for maternal toxicity was not established in this study. Doses ≥3 mg/kg/day were associated with dystocia, and doses ≥10 mg/kg/day led to increased post-implantation loss, reduced fetal growth/weight, and reduced fetal survival. Pup viability continued to decrease during the first four days of lactation at 15 mg/kg/day. Notably, Nepafenac did not cause developmental toxicity in surviving F1 offspring and did not elicit adverse effects on F1 reproductive parameters or F2 viability and growth. Nepafenac has been shown to cross the placental barrier in rats truemeds.infishersci.ca and is excreted in the milk of lactating rats mims.comwikidata.orgfishersci.ca.

Table 2: Reproductive and Developmental Toxicity Findings of Nepafenac in Rats and Rabbits (Embryo-Fetal and Peri/Postnatal Development)

SpeciesStudy TypeDose (mg/kg/day)Key Maternal EffectsKey Developmental Effects (Fetus/Offspring)Teratogenicity
RatEmbryo-fetal30Maternal toxicity (↓ food consumption, body weight, body weight gain), maternal lethality guidetopharmacology.orgEmbryofetal lethality, increased minor skeletal anomalies, increased litters with malformations guidetopharmacology.orgNon-teratogenic guidetopharmacology.orgwikidata.orgfishersci.ca
RatEmbryo-fetal10Not specifiedNot specifiedNon-teratogenic guidetopharmacology.orgwikidata.orgfishersci.ca
RatEmbryo-fetal3No observed toxicity guidetopharmacology.orgNo developmental toxicity guidetopharmacology.orgNon-teratogenic guidetopharmacology.orgwikidata.orgfishersci.ca
RabbitEmbryo-fetal30Slight maternal toxicity mims.comStatistically significant increase in litter malformations mims.comNon-teratogenic up to 10 mg/kg/day wikidata.orgfishersci.ca
RabbitEmbryo-fetal10One female aborted guidetopharmacology.orgNo evidence of teratogenicity wikidata.orgfishersci.caNon-teratogenic wikidata.orgfishersci.ca
RatPeri- and postnatal≥3Dystocia, maternal lethality at all dosesIncreased post-implantation loss (≥10 mg/kg), reduced fetal growth/weight (≥10 mg/kg), reduced fetal survival (≥10 mg/kg)Not assessed for F1 offspring

Drug Discovery and Development Research

Prodrug design has been a key strategy in the development of Nepafenac, which is a prodrug of Amfenac guidetopharmacology.orgmims.comwikidata.orgtruemeds.inwikidata.orgwikipedia.orgwikipedia.orgnih.govnih.gov. The primary rationale behind designing Nepafenac as a prodrug was to overcome the limitations of Amfenac, particularly its poor lipophilicity and corneal penetration, by converting the polar, charge-bearing carboxyl group of Amfenac into an amide wikidata.orgwikipedia.org. This modification significantly increases the compound's lipophilicity, thereby enhancing its ability to penetrate the cornea and other ocular tissues wikidata.orgwikipedia.org.

Once topically administered to the eye, Nepafenac undergoes rapid bioactivation. It is hydrolyzed by intraocular hydrolases, predominantly found in the cornea and conjunctiva, to release the active metabolite, Amfenac guidetopharmacology.orgmims.comwikidata.orgtruemeds.inwikidata.orgwikipedia.orgwikipedia.orgnih.govnih.gov. This targeted activation mechanism allows Nepafenac to effectively deliver Amfenac to specific ocular areas, including the ciliary body, cornea, iris, retina, and choroid, where it can exert its anti-inflammatory effects by inhibiting cyclooxygenase (COX-1 and COX-2) activity wikipedia.orgwikipedia.orgnih.gov.

The prodrug approach offers several general benefits in drug development, including enhanced drug solubility and permeability, improved bioavailability, increased stability, and more targeted drug delivery wikidata.orgwikipedia.org. By mitigating issues such as poor absorption and rapid excretion, prodrug strategies can optimize biopharmaceutical and pharmacokinetic parameters while potentially reducing adverse effects wikidata.orgwikipedia.org. Nepafenac's neutral and less polarized structure, resulting from its prodrug design, facilitates its easier penetration into the cornea and anterior chamber, minimizing surface accumulation and associated complications often seen with conventional NSAIDs wikipedia.org.

Pharmaceutical formulation research for this compound (Amfenac/Nepafenac) has largely focused on optimizing drug delivery, particularly for ocular and oral routes.

Ocular drug delivery presents significant challenges due to the eye's physiological barriers, which lead to low bioavailability of conventional eye drops. These barriers include rapid washout mechanisms like lacrimation, tear dilution, and tear turnover, as well as the restrictive nature of the cornea.

Nepafenac is commercially available as an ophthalmic suspension (e.g., Nevanac®) primarily due to its poor water solubility. However, suspensions can be undesirable as they may cause foreign body sensation and lacrimation, further limiting the drug's residence time and bioavailability.

To overcome these challenges, various strategies have been explored in ocular formulation development:

Cyclodextrin (B1172386) Complexation: Hydroxypropyl-beta-cyclodextrin (HPBCD) has been utilized to enhance the aqueous solubility and transcorneal permeation of Nepafenac. For instance, a 10% w/v HP-β-CD solution was shown to increase Nepafenac's solubility in water by 57.14-fold. Perfusion studies using whole porcine eyes demonstrated that HPBCD-Nepafenac complex solutions achieved significantly higher drug distribution and corneal retention compared to the commercially available Nevanac® suspension.

In-situ Gel Systems: To improve the pre-corneal residence time of the formulation, the Nepafenac-HPBCD complex has been incorporated into ion-activated in-situ gel systems, often using polymers like sodium alginate. These systems are designed to undergo a sol-to-gel transformation upon contact with the ocular environment, significantly increasing viscosity (e.g., a 30-fold increase when exposed to simulated tear fluid). Permeation studies revealed that these in-situ gel formulations resulted in approximately 10 times higher drug concentration and 5-fold higher retention of Nepafenac in the cornea compared to the conventional Nevanac® product.

Nanoaggregates: Research has also explored the formation of polymeric drug/cyclodextrin nanoaggregates as a promising approach to improve Nepafenac's solubility in eye drop formulations.

These advanced formulation strategies aim to increase the drug's residence time on the ocular surface, decrease the frequency of instillation, and ultimately enhance the bioavailability of ophthalmic dosage forms.

Oral administration remains the most widely used route for drug delivery due to its convenience and patient compliance. Oral formulation development involves a systematic approach, including defining quality target product profiles, assessing the drug's physicochemical and biopharmaceutical properties, modeling, selecting appropriate formulation technologies, and identifying critical variables that impact drug dissolution, bioavailability, and stability.

For early-phase clinical studies, a "simple formulation approach" is often employed, which may include solutions, suspensions, or drug-in-capsule/bottle formats, to expedite proof of concept. However, for compounds with inherent solubility and bioavailability challenges, "enabling technologies" such as nanoparticles, amorphous solid dispersions, and nano-emulsions can be integrated into these oral dosage forms to improve their performance.

Notably, "this compound" is an existing oral formulation of Amfenac that is available in Japan truemeds.in. It is used for pain relief and its anti-inflammatory effects in various conditions, including post-operative pain, external injury, tooth extraction, chronic rheumatoid arthritis, osteoarthritis, and low back pain truemeds.in. This compound is typically dosed in 50 mg increments, with a maximum daily dose of 200 mg, administered in four divided doses truemeds.in.

Pharmaceutical Formulation Research

Bioavailability Enhancement Methodologies

Improving the bioavailability of drugs applied topically to the eye presents a significant challenge due to factors such as rapid washout from the ocular surface and the inherent barriers of the eye. mdpi.comnih.gov Various strategies have been explored to enhance the ocular bioavailability of Nepafenac and its active metabolite, Amfenac.

One primary approach is the prodrug strategy , exemplified by Nepafenac itself. As a prodrug, Nepafenac is designed to penetrate the cornea more effectively than its active form, Amfenac. In vitro studies have demonstrated that Nepafenac exhibits a nearly six-fold greater permeation coefficient compared to diclofenac. mdpi.com Once it crosses the corneal barrier, it is rapidly bioactivated to Amfenac by intraocular hydrolases in tissues such as the ciliary body epithelium, retina, and choroid. drugbank.comnih.govcentaurpharma.comeuropa.eunih.gov

Nanocarrier systems have shown promise in enhancing ocular bioavailability. Nepafenac nanoparticles have been developed, illustrating favorable outcomes concerning their physicochemical and biopharmaceutical properties, including increased corneal contact time and improved ocular bioavailability. gsconlinepress.com Specifically, silica (B1680970) nanoparticles (SiNPs) have been reported as suitable carriers for ocular drug delivery due to their amorphous nature, stable compound structures, ease of surface modification, and tolerable biodegradability. gsconlinepress.com

In situ gelling systems represent another advanced formulation strategy. Thermoreversible nepafenac liposomal in situ gels, formulated with mucoadhesive polymers like HPMC E15, chitosan (B1678972), and poloxamer 407, have been shown to provide sustained drug release for up to 12 hours. gsconlinepress.com These systems enhance the retention of Nepafenac on the corneal surface, leading to higher retention and permeation in the cornea compared to conventional suspensions. gsconlinepress.com

Polymeric micelles , synthesized from block copolymers, are also utilized to improve the penetration of topically applied drugs through the cornea, thereby enhancing ocular bioavailability. gsconlinepress.com These micelles, with their hydrophobic core and hydrophilic shell, are more stable than nanomicelles made from conventional surfactants. gsconlinepress.com

The use of cyclodextrin complexation has been investigated to improve Nepafenac's water solubility and trans-corneal permeation. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPBCD) and γ-cyclodextrin (γCD), form inclusion complexes with Nepafenac, leading to enhanced solubility and dissolution. mdpi.comresearchgate.netresearchgate.netresearchgate.net Formulations incorporating cyclodextrin/polymer nanoaggregates can be prepared with aggregate sizes less than 1 µm and viscosities around 10–19 centipoises, offering a potential alternative to current Nepafenac eye drops with improved bioavailability. mdpi.comresearchgate.net

Mucoadhesive agents , particularly chitosan and its derivatives, are employed in positively-charged formulations to increase ocular bioavailability. nih.gov Chitosan enhances permeability through the mucosal epithelium by its cationic structure and mucoadhesive character, which allows for electrostatic interactions with negatively-charged epithelial surfaces and can temporarily open tight junctions between epithelial cells. nih.gov

Furthermore, viscosity modifiers can prolong the ocular retention time, thereby improving drug bioavailability. An optimal viscosity range of 15 to 18 centipoises (cPo) is considered beneficial for ophthalmic preparations to balance retention and patient comfort. nih.gov The integration of nanoemulsion and sustained-release formulations is also a significant trend, as these technologies enhance the bioavailability and therapeutic efficacy of Nepafenac. marketresearchintellect.com

Formulation Scale-Up Considerations in Academic Research

Academic research into bioavailability enhancement methodologies for compounds like Nepafenac inherently involves considerations for the eventual scale-up of these novel formulations. While specific large-scale production details for Nepafenac in an academic context are not extensively documented in the provided sources, the principles governing the transition from laboratory-scale development to pilot-scale and beyond are critical.

For formulations such as nanocarriers, in situ gelling systems, and cyclodextrin complexes, academic research focuses on demonstrating proof-of-concept and optimizing key physicochemical properties. This includes achieving desired aggregate sizes, maintaining appropriate viscosity, and ensuring consistent drug release profiles. mdpi.comresearchgate.net The stability of these complex formulations over time is a crucial factor that must be established during academic development, as it directly impacts their viability for larger-scale production.

Translational research in academic settings aims to develop robust and reproducible processes that can be transferred to manufacturing. This involves meticulous characterization of raw materials, optimization of mixing and processing parameters, and establishment of in-process controls to ensure batch-to-batch consistency. For instance, the development of nepafenac-loaded silica nanoparticles or liposomal in situ gels necessitates careful control over particle size distribution, encapsulation efficiency, and rheological properties, all of which are critical for successful scale-up. gsconlinepress.com The goal is to ensure that the enhanced bioavailability and patient compliance observed at the laboratory scale can be maintained during larger-scale production, ultimately facilitating the translation of these academic innovations into clinically viable pharmaceutical products. gsconlinepress.comresearchgate.net

Clinical Research Phases and Regulatory Aspects

Early Phase Clinical Trials (Phase I)

Early phase clinical trials, particularly Phase I studies, for Nepafenac have primarily focused on evaluating its pharmacokinetics (PK) in healthy subjects following topical ocular administration. tga.gov.aunovartis.comhres.cafda.govfda.gov These studies aim to understand how the drug is absorbed, distributed, metabolized, and eliminated in the human body.

Following bilateral topical ocular dosing of Nepafenac ophthalmic suspension, low but quantifiable plasma concentrations of both Nepafenac and its active metabolite, Amfenac, have been observed in the majority of subjects. drugbank.comcentaurpharma.comeuropa.eunovartis.comhres.cafda.gov.phnovartis.com

Pharmacokinetic Data from Phase I Studies:

FormulationCompoundMean Steady-State Cmax (ng/mL)Tmax (h) (Median with Range)
Nepafenac 0.1% (Nevanac)Nepafenac0.310 ± 0.104~0.5
Amfenac0.422 ± 0.1212-3
Nepafenac 0.3% (Ilevro)Nepafenac0.847 ± 0.2690.42 (0.33 – 0.75)
Amfenac1.13 ± 0.4190.75 (0.5 – 1.00)

Note: Tmax for Nepafenac 0.1% is approximate based on "within 0.5 hours" novartis.comnovartis.com and Amfenac 0.1% based on "2 and 3 hours post-dose" drugbank.comcentaurpharma.comeuropa.eufda.gov.ph. Tmax for Nepafenac 0.3% and Amfenac 0.3% are median with range. hres.ca

Studies with Nepafenac 0.3% ophthalmic suspension administered once daily for four days indicated that the mean plasma concentrations of Nepafenac and Amfenac were similar on Day 1 and Day 4, suggesting no significant accumulation. tga.gov.auhres.cafda.govfda.gov

Regarding elimination, after oral administration of 14C-Nepafenac to healthy volunteers, urinary excretion was identified as the primary route of radioactivity elimination, accounting for approximately 85% of the dose, while fecal excretion represented about 6% of the dose over a 7-day period. Neither Nepafenac nor Amfenac were quantifiable in the urine. drugbank.comcentaurpharma.comeuropa.eunovartis.comhres.cafda.gov.phnovartis.com

Plasma protein binding studies revealed that Amfenac exhibits a high affinity towards serum albumin proteins, with approximately 99% binding in human serum. Nepafenac, on the other hand, shows moderate plasma protein binding, ranging from 72.8% to 83.5% in human plasma. centaurpharma.comeuropa.eunovartis.comfda.gov.phnovartis.comtga.gov.au

Efficacy and Safety Clinical Trials (Phase II/III)

Clinical trials in Phase II and III have been instrumental in establishing the efficacy of Nepafenac for its intended use.

For Nepafenac 0.1% ophthalmic suspension (Nevanac®) , efficacy was demonstrated in pivotal studies that supported its approval by the U.S. Food and Drug Administration (FDA) on August 19, 2005, for the treatment of pain and inflammation associated with cataract surgery. wikipedia.orgnih.govresearchgate.netfda.gov The New Drug Application (NDA) for Nevanac 0.1% referenced two key trials: a Phase 2/3 study (C-02-53) involving 228 patients across 10 centers in the United States, and a Phase 3 study (C-03-32) with 522 patients across 22 centers in the United States. wikipedia.org The efficacy results presented in these trials were further confirmed in a study published in 2007. wikipedia.org

For Nepafenac 0.3% ophthalmic suspension (Ilevro®) , which was developed to reduce dosing frequency, two large controlled clinical trials demonstrated its superiority over vehicle in achieving complete resolution of ocular inflammation and pain following cataract surgery. fda.gov A confirmatory study (C09055) initiated in June 2010 enrolled over 2000 patients from 49 US sites and 37 European sites. wikipedia.org Another Phase 3 trial (C11003) involved 1,342 patients across 37 sites in the United States. wikipedia.org This study demonstrated that Nepafenac 0.3% once daily (QD) was non-inferior to Nevanac 0.1% administered three times a day (TID). fda.gov A specific study (C-12-067) also aimed to demonstrate the superiority of Nepafenac 0.3% dosed once daily relative to Nepafenac Vehicle based on clinical outcomes among diabetic subjects following cataract surgery. centerwatch.com

Regulatory Submissions and Approvals (e.g., FDA, TGA)

The regulatory journey for Nepafenac has involved submissions and approvals from key regulatory bodies globally.

In the United States , the Food and Drug Administration (FDA) has granted approval for both formulations of Nepafenac:

Nevanac 0.1% ophthalmic suspension received FDA approval on August 19, 2005, under application number 021–862. wikipedia.orgnih.govresearchgate.netfda.gov

Ilevro 0.3% ophthalmic suspension was approved by the FDA on October 16, 2012, with application number 203–491, for the reduction of pain and inflammation resulting from cataract surgery. wikipedia.orgfda.govpharmacytimes.com

In Australia , the Therapeutic Goods Administration (TGA) approved Nepafenac (Ilevro) on November 4, 2015, for the treatment of post-operative pain and inflammation following cataract surgery. tga.gov.autga.gov.au The TGA's evaluation was based on the FDA reports for both the 0.1% and 0.3% formulations. tga.gov.au At the time of its submission to the TGA, Ilevro had already secured approvals in other major regions, including the US (October 2012), the European Union (May 2013), and Canada (August 2013). tga.gov.au

Good Laboratory Practice (GLP) and Ethical Standards in Research

The conduct of pharmaceutical research on compounds like Nepafenac and Amfenac is governed by stringent regulatory and ethical frameworks to ensure the reliability of data and the protection of research subjects.

Good Laboratory Practice (GLP) principles are a set of regulations that ensure the quality and integrity of non-clinical laboratory studies, particularly those supporting regulatory submissions for human health and environmental safety. While specific GLP compliance details for Amfenac or Nepafenac studies were not detailed in the provided search results, adherence to GLP is a fundamental requirement for all preclinical studies (e.g., toxicology, pharmacology) submitted to regulatory agencies like the FDA and TGA. These standards ensure that laboratory studies are planned, performed, monitored, recorded, archived, and reported in a manner that allows for accurate reconstruction and evaluation.

Ethical Standards in Research , particularly in clinical trials involving human participants, are paramount and are primarily guided by Good Clinical Practice (GCP) . The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) GCP guidelines establish an international ethical and scientific quality standard for the design, conduct, recording, and reporting of clinical trials. europa.eukivo.iowhitehalltraining.comfda.gov

Key aspects of ICH GCP include:

Protection of Participants' Rights, Safety, and Well-being: This is a core principle, ensuring that clinical trials are conducted with the utmost respect for human subjects, in line with ethical declarations such as the Declaration of Helsinki. europa.euwhitehalltraining.comfda.gov

Data Integrity and Credibility: GCP ensures that clinical trial data are reliable and accurate, which is crucial for regulatory evaluation and decision-making regarding the efficacy and safety of new treatments. europa.eukivo.iowhitehalltraining.comfda.gov

Unified Standard: ICH GCP provides a harmonized framework that facilitates the mutual acceptance of clinical trial data by regulatory authorities across ICH member regions, including the European Union, Japan, and the United States. This global standardization improves efficiency in drug development. europa.eukivo.iowhitehalltraining.comfda.gov

The ICH E6 guideline, specifically, addresses Good Clinical Practice. It has undergone revisions (e.g., E6(R2) and the ongoing E6(R3)) to adapt to new trial designs, technological innovations, and to strengthen a proportionate risk-based approach to clinical trial oversight. europa.eukivo.iowhitehalltraining.comfda.govblog.gov.uk Adherence to these evolving standards is essential for all stakeholders involved in clinical research, from sponsors and investigators to regulatory authorities, to uphold ethical conduct and scientific rigor in the development of pharmaceutical products. kivo.iowhitehalltraining.com

Agrochemical Research on Fenazox Azoxybenzene and Its Environmental Impact

Insecticidal and Acaricidal Applications

Fenazox primarily acts as a non-systemic insecticide with contact action. herts.ac.uk

Historically, azoxybenzene (B3421426) was reported as an insecticide by C. W. Kearns et al. in 1949 and was introduced by J. Hyman & Co. and Shell International Chemical Co., Ltd. scribd.com It was primarily used to control aphids and other sucking insects. herts.ac.uk Its application was often seen in glasshouses, where it was utilized as a smoke. scribd.com Azoxybenzene is considered an obsolete substance, though it might still be available in some countries. herts.ac.uk

This compound (azoxybenzene) has demonstrated efficacy against a range of pests, including aphids, citrus red mites, fruit tree red spider mites, gall mites, and two-spotted spider mites (Tetranychus urticae). herts.ac.uk Its oxidized derivative also possesses acaricidal properties, active on plant surfaces. doi.orgbcpabd.com

While this compound itself is noted for its historical use against Tetranychus urticae and aphids, more recent efficacy studies on spider mites like Tetranychus urticae often compare newer acaricides such as fenazaquin (B1672487), hexythiazox, etoxazole, and abamectin (B1664291). For instance, fenazaquin showed significant efficacy against Panonychus ulmi and Tetranychus urticae in apple orchards, reducing mite populations. indianentomology.org Similarly, abamectin, diafenthiuron, and fenazaquin have been evaluated for their efficacy against Tetranychus urticae on okra, with abamectin showing the highest reduction in mite population. entomoljournal.com

The following table summarizes some efficacy data for acaricides against Tetranychus urticae:

AcaricidePest SpeciesReduction (%) (14 days after 2nd spray)CropSource
AbamectinTetranychus urticae74.64Okra entomoljournal.com
DiafenthiuronTetranychus urticae68.59Okra entomoljournal.com
FenazaquinTetranychus urticae64.17Okra entomoljournal.com

This compound has typically been formulated as an emulsifiable concentrate. herts.ac.uk Surfactants have also been incorporated into pesticide compositions, including those containing azoxybenzene, to enhance their performance. google.com

Environmental Fate and Behavior Studies

Limited information is available regarding the environmental fate and behavior of azoxybenzene. herts.ac.uk

Azoxybenzene has low aqueous solubility and is highly volatile. herts.ac.uk It is known to exist in cis- and trans-isomeric forms, which can interconvert depending on light exposure (photo-isomeric switching). herts.ac.uk Studies on structurally related azoxybenzene derivatives, such as chloro-trans-azoxybenzenes (C-t-AOBs), indicate that compounds with fewer chlorine atoms (mono-, di-, and some tri-Ct-AOBs) tend to be relatively mobile in the ambient environment. tandfonline.com Conversely, more chlorinated azoxybenzene derivatives exhibit weaker mobility. tandfonline.com

Azoxybenzene can be formed as an intermediate product during the stepwise reduction of nitrobenzene (B124822), which can be further reduced to 1,2-diphenylhydrazine (B7769752). nih.gov In water, 1,2-diphenylhydrazine can degrade to azobenzene (B91143) at pH 10, or to unidentifiable oxidizable products at pH 7. nih.gov Aniline (B41778), a related compound, can also degrade, with its degradation products including azobenzene, azoxybenzene, and phenazine. rivm.nl This suggests potential degradation pathways for azoxybenzene itself, although specific detailed pathways for azoxybenzene in environmental matrices are not extensively documented in the provided information. herts.ac.uk

Transport Mechanisms in the Environment

This compound (Azoxybenzene) exhibits specific physicochemical properties that influence its transport within the environment. It is characterized by low aqueous solubility and high volatility, suggesting that it can readily evaporate from water and soil surfaces into the atmosphere herts.ac.uk. The compound can exist in both cis- and trans-isomeric forms, which are photo-isomeric and can interconvert depending on light conditions herts.ac.uk.

Ecotoxicological Assessments

Ecotoxicological assessments are vital for evaluating the potential harm a chemical compound might pose to non-target organisms and ecosystems. For this compound (Azoxybenzene), comprehensive ecotoxicology data is limited herts.ac.uk.

Available data on the ecotoxicity of this compound (Azoxybenzene) to aquatic organisms are scant herts.ac.uk. Some sources indicate that it is moderately toxic to fish herts.ac.uk. However, other reports state that specific toxicity data for fish, daphnia, and algae are not available chemicalbook.inmolbase.com. This highlights a notable gap in the ecotoxicological profile of this compound. Standard ecotoxicity testing typically involves organisms from different trophic levels, such as fish, daphnia (crustaceans), and algae, to assess potential impacts on aquatic ecosystems vliz.be. Pesticide contamination in aquatic environments often occurs in pulses rather than continuous exposure, suggesting that standard continuous exposure tests might not always fully capture the real-world ecotoxicological effects famic.go.jp.

Pesticide Residue Research and Analytical Methods

Research into pesticide residues focuses on detecting and quantifying the parent compound and its metabolites in agricultural products and environmental samples.

The detection and quantification of pesticide residues in agricultural products are typically performed using advanced analytical techniques. Conventional methods include gas chromatography (GC), high-performance liquid chromatography (HPLC), and their hyphenated forms with mass spectrometry (GC-MS, LC-MS/MS) nih.govfssai.gov.inmdpi.comcmu.ac.th. These chromatographic and spectrometric methods offer high sensitivity, accuracy, precision, and reliability, enabling detection at low concentrations, often with limits of quantification (LOQs) around 0.01 mg/kg for various pesticides nih.govnih.govnih.gov. However, these techniques often require complex sample preparation, specialized equipment, trained personnel, and can be time-consuming nih.govcmu.ac.th.

For rapid screening and on-site detection, immunoassay technologies, such as Lateral Flow Immunochromatography (LFIA), are employed due to their speed, simplicity, cost-effectiveness, and sensitivity nih.gov. Spectroscopic techniques like near-infrared spectroscopy and Raman spectroscopy are also utilized for rapid and non-destructive detection of pesticide residues on agricultural product surfaces, although they may have limitations in detecting trace levels or be influenced by interfering substances nih.govmdpi.com.

The analysis of metabolites is crucial for understanding the environmental persistence and biological impact of this compound. This compound (Azoxybenzene) can be formed through the reduction of nitrobenzene nih.govcdc.gov. In turn, azoxybenzene itself can undergo further transformations, including reduction to form hydrazobenzene (B1673438) or oxidation back to nitrobenzene under specific conditions ontosight.ai. Additionally, 1,2-diphenylhydrazine, which can be derived from azoxybenzene, is known to oxidize rapidly in the environment (with a half-life as short as 15 minutes in water under aerobic conditions) to form azobenzene nih.gov. This indicates a complex metabolic pathway involving several related compounds.

While specific detailed metabolite profiles for this compound in environmental and biological samples are not extensively documented in the reviewed literature, the general approach to metabolite analysis involves the same advanced chromatographic and mass spectrometric techniques used for parent compound detection nih.gov. These methods are capable of identifying and quantifying various transformation products in matrices such as soil, water, and biological tissues, providing insights into the degradation pathways and persistence of the compound in different environmental compartments nih.govfssai.gov.in.

Analytical Method Development and Validation

The accurate detection and quantification of this compound (Azoxybenzene) in various matrices, particularly in environmental and agricultural samples, necessitate robust analytical method development and validation. General analytical techniques employed for pesticide residue analysis include chromatographic methods such as Gas Chromatography (GC) and Liquid Chromatography (LC), spectroscopic techniques like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, and mass spectrometry techniques including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Tandem Mass Spectrometry (MS/MS) ekb.egalwsci.comresearchgate.net. Immunoassay techniques, such as Enzyme-Linked Immunosorbent Assays (ELISA), are also utilized alwsci.com.

For volatile and semi-volatile pesticides, GC-MS is a widely adopted technique ekb.egalwsci.comresearchgate.net. Conversely, LC-MS, including LC-MS/MS, is well-suited for the analysis of polar and non-volatile pesticides, offering enhanced selectivity and sensitivity ekb.egalwsci.comresearchgate.netwaters.com. A common sample preparation technique for multi-residue pesticide analysis in diverse food and agricultural products is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) waters.com.

Research has demonstrated the capability of modern analytical platforms to screen and confirm this compound alongside hundreds of other pesticide residues. For instance, a rapid multi-residue method utilizing UltraPerformance Liquid Chromatography (UPLC) combined with fast MS acquisition (LC-MS/MS) has been developed for screening over 400 pesticides, including this compound, in a single 10-minute run. This method typically employs one Multiple Reaction Monitoring (MRM) transition for screening and two for confirmation waters.comwaters.comwaters.com. Similarly, this compound has been included in validated approaches for detecting a broad spectrum of pesticides (e.g., 692 compounds) in commodities like cucumber, employing LCMS-8060NX and GCMS-TQ8040 NX systems with QuEChERS extraction gcms.cz.

In environmental monitoring, Time-of-Flight (TOF) screening approaches are gaining prominence due to their ability to acquire full scan data and allow for retrospective analysis of historical data for unanticipated compounds waters.com. This compound has been part of TOF screening databases for environmental waters, where the use of narrow chromatogram extraction windows is crucial for differentiating compounds with similar exact masses waters.com.

The validation of analytical methods is a critical process that ensures the reliability and suitability of a method for its intended use. Key parameters assessed during validation include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), ruggedness, and robustness emerypharma.comupm-inc.comrssl.comlabmanager.comresearchgate.net. These parameters confirm that the method consistently produces accurate and reproducible results over time and under varying conditions.

Table 1: Key Analytical Techniques for this compound Residue Analysis

Analytical TechniqueApplicationAdvantages
Gas Chromatography-Mass Spectrometry (GC-MS)Volatile & semi-volatile pesticide residue analysis ekb.egalwsci.comresearchgate.netEffective for a specific range of compounds ekb.eg
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Polar & non-volatile pesticide residue analysis ekb.egalwsci.comresearchgate.netwaters.comHigh selectivity and sensitivity; multi-residue screening ekb.egwaters.com
Time-of-Flight (TOF) ScreeningEnvironmental water monitoring waters.comFull scan data acquisition; retrospective analysis waters.com

Regulatory and Risk Assessment Frameworks in Agriculture

The regulation and risk assessment of agrochemicals like this compound are critical for safeguarding human health and the environment. These frameworks establish guidelines and procedures for the approval, use, and monitoring of pesticides.

Pesticide Regulation and Maximum Residue Limits (MRLs)

Pesticide regulation aims to control the use of chemical substances in agriculture to minimize potential harm. This compound (Azoxybenzene) is currently considered an obsolete insecticide and is "Not approved" under the Great Britain (GB) Chemicals (Hazard Information and Packaging for Supply) (CHIP) Regulations regulatory status and European Commission (EC) Regulation 1107/2009 herts.ac.uk. Despite its obsolete status in these regions, it may still be available for use in other countries herts.ac.uk.

A fundamental component of pesticide regulation is the establishment of Maximum Residue Limits (MRLs). An MRL represents the highest concentration of a pesticide residue that is legally tolerated in or on food or feed products when pesticides have been applied correctly, adhering to Good Agricultural Practice (GAP) europa.eucanada.ca. Regulatory bodies globally, such as the European Commission, Health Canada, and the US Environmental Protection Agency (EPA), are responsible for setting these limits (referred to as "tolerances" in the US) herts.ac.ukeuropa.eucanada.caagrinfo.euepa.gov. These limits are determined based on extensive scientific data and comprehensive risk assessments, which consider the dietary intake of various populations, including vulnerable groups like infants, children, and pregnant individuals canada.ca.

For European MRLs, specific databases like the EU MRL pesticide database and the GB MRL Register are available herts.ac.uk. Surveillance programs monitor pesticide residues in food products to ensure compliance with established MRLs. This compound has been detected in surveillance samples of fruit and vegetables within Europe, indicating its historical or ongoing presence in the agricultural context uni-mannheim.de.

Table 2: Regulatory Status of this compound (Azoxybenzene) in Key Regions

Region/RegulationStatusNotes
GB COPR Regulatory StatusNot approved herts.ac.ukObsolete insecticide herts.ac.uk
EC Regulation 1107/2009Not approved herts.ac.ukObsolete insecticide herts.ac.uk
Global AvailabilityMay be available in some countries herts.ac.ukDespite being obsolete in some regions herts.ac.uk

Environmental Risk Assessment Methodologies

Environmental Risk Assessment (ERA) is a systematic process designed to identify, evaluate, and mitigate potential risks that human activities, such as the use of pesticides, could pose to the environment isms.onlineeuropa.eu. The overarching goal of ERA is to proactively manage environmental aspects, thereby enhancing sustainability and regulatory compliance isms.online.

The ERA process typically involves several key steps:

Problem Formulation: Defining the scope and objectives of the assessment.

Hazard Identification: Recognizing elements of activities, products, or services that interact with the environment and assessing their potential to cause harm isms.onlineeuropa.eu.

Release Assessment: Examining how, why, and when hazards might enter the environment europa.eu.

Exposure Assessment: Evaluating the extent to which environmental compartments (e.g., soil, water, air) and non-target organisms may be exposed to the substance europa.eu.

Consequence Assessment: Determining the potential adverse effects of exposure europa.eu.

Risk Estimation: Quantifying or characterizing the likelihood and magnitude of adverse environmental impacts europa.eu.

Risk Evaluation: A step often included in European legislation, involving the interpretation of risk estimates in the context of societal values and regulatory goals europa.eu.

Various methodologies are employed in ERA to systematically identify potential failure points, assess their impacts, and develop mitigation strategies. These include:

Failure Mode and Effects Analysis (FMEA): Used to identify potential failures in processes and their environmental impacts isms.onlineresearchgate.net.

Hazard and Operability Study (HAZOP): Applied to analyze potential hazards in operational processes, particularly in chemical plants isms.onlineresearchgate.net.

Bow-Tie Analysis: Utilized to visualize risk pathways and implement control measures isms.online.

Life Cycle Assessment (LCA): Provides a holistic view by evaluating environmental impacts across the entire lifecycle of a product or service isms.online.

For compounds like this compound, detailed studies on their metabolic fate, potential for bioaccumulation in organisms, and ecotoxicity in non-target organisms are crucial for securing regulatory approvals and ensuring safe use ontosight.ai. Regulatory bodies, such as the US EPA, play a significant role in assessing and regulating such substances to ensure they adhere to established safety standards ontosight.ai. While ecotoxicology data for Azoxybenzene is noted as scant, existing information suggests it is moderately toxic to fish herts.ac.uk.

Table 3: Common Environmental Risk Assessment Methodologies

MethodologyDescriptionApplication Example
FMEAIdentifies potential failures and their environmental impacts isms.onlineresearchgate.netManufacturing processes isms.online
HAZOPAnalyzes potential hazards in operational processes isms.onlineresearchgate.netChemical plants isms.online
Bow-Tie AnalysisVisualizes risk pathways and control measures isms.onlineOil and gas industry isms.online
LCAEvaluates environmental impacts across a product's lifecycle isms.onlineHolistic environmental impact assessment isms.online

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (Azoxybenzene)10316 herts.ac.ukwikipedia.orgfishersci.casigmaaldrich.comuni.lunih.govnih.gov

This compound, chemically known as Azoxybenzene, is a compound with the molecular formula C₁₂H₁₀N₂O and a molecular weight of 198.22 g/mol . Its CAS Number is 495-48-7. Historically, this compound was utilized as an insecticide and acaricide, primarily for controlling aphids and other sucking insects herts.ac.ukwikipedia.orgfishersci.casigmaaldrich.commyskinrecipes.com. This compound exhibits low aqueous solubility and high volatility, acting via a non-systemic, contact mechanism herts.ac.uk. It exists in photo-isomeric cis- and trans-forms, which can interconvert depending on light exposure herts.ac.uk.

Analytical Method Development and Validation

Developing and validating robust analytical methods are essential for the accurate detection and quantification of this compound (Azoxybenzene) in various matrices, particularly in environmental and agricultural samples. Common analytical techniques for pesticide residue analysis encompass chromatographic methods like Gas Chromatography (GC) and Liquid Chromatography (LC), spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, and mass spectrometry techniques including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Tandem Mass Spectrometry (MS/MS) ekb.egalwsci.comresearchgate.net. Immunoassay techniques, such as Enzyme-Linked Immunosorbent Assays (ELISA), are also employed alwsci.com.

For the analysis of volatile and semi-volatile pesticides, GC-MS is a widely used technique ekb.egalwsci.comresearchgate.net. Conversely, LC-MS, including LC-MS/MS, is particularly suitable for polar and non-volatile pesticides, offering enhanced selectivity and sensitivity ekb.egalwsci.comresearchgate.netwaters.com. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a frequently used sample preparation technique for multi-residue pesticide analysis across various food and agricultural products waters.com.

Modern analytical platforms have demonstrated the capacity to screen and confirm this compound alongside a multitude of other pesticide residues. For instance, a rapid multi-residue method employing UltraPerformance Liquid Chromatography (UPLC) coupled with fast MS acquisition (LC-MS/MS) has been developed, enabling the screening of over 400 pesticides, including this compound, in a single 10-minute run. This method typically uses one Multiple Reaction Monitoring (MRM) transition for screening and two for confirmation waters.comwaters.comwaters.com. This compound has also been incorporated into validated methods for detecting a large number of pesticides (e.g., 692 compounds) in commodities such as cucumber, utilizing LCMS-8060NX and GCMS-TQ8040 NX systems with QuEChERS extraction gcms.cz.

In environmental monitoring, Time-of-Flight (TOF) screening approaches are increasingly utilized due to their ability to acquire full scan data and allow for retrospective analysis of historical data for unexpected compounds waters.com. This compound has been identified in TOF screening databases for environmental waters, underscoring the importance of narrow chromatogram extraction windows for distinguishing compounds with similar exact masses waters.com.

The validation of analytical methods is a crucial process that ensures a method's reliability and suitability for its intended application. Key parameters assessed during validation include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), ruggedness, and robustness emerypharma.comupm-inc.comrssl.comlabmanager.comresearchgate.net. These parameters confirm that the method consistently yields accurate and reproducible results over time and under varying conditions.

Table 1: Key Analytical Techniques for this compound Residue Analysis

Analytical TechniqueApplicationAdvantages
Gas Chromatography-Mass Spectrometry (GC-MS)Volatile & semi-volatile pesticide residue analysis ekb.egalwsci.comresearchgate.netEffective for a specific range of compounds ekb.eg
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Polar & non-volatile pesticide residue analysis ekb.egalwsci.comresearchgate.netwaters.comHigh selectivity and sensitivity; multi-residue screening ekb.egwaters.com
Time-of-Flight (TOF) ScreeningEnvironmental water monitoring waters.comFull scan data acquisition; retrospective analysis waters.com

Regulatory and Risk Assessment Frameworks in Agriculture

The regulation and risk assessment of agrochemicals, such as this compound, are vital for protecting both human health and the environment. These frameworks establish guidelines and procedures for the approval, use, and ongoing monitoring of pesticides.

Pesticide Regulation and Maximum Residue Limits (MRLs)

Pesticide regulation aims to control the use of chemical substances in agriculture to minimize potential harm. This compound (Azoxybenzene) is currently classified as an obsolete insecticide and is "Not approved" under both the Great Britain (GB) Chemicals (Hazard Information and Packaging for Supply) (CHIP) Regulations regulatory status and European Commission (EC) Regulation 1107/2009 herts.ac.uk. Despite its obsolete status in these specific regions, it may still be available for use in other countries herts.ac.uk.

A fundamental aspect of pesticide regulation is the establishment of Maximum Residue Limits (MRLs). An MRL defines the highest concentration of a pesticide residue that is legally permissible in or on food or feed products, provided that pesticides have been applied correctly and in accordance with Good Agricultural Practice (GAP) europa.eucanada.ca. Regulatory bodies worldwide, including the European Commission, Health Canada, and the US Environmental Protection Agency (EPA), are responsible for setting these limits (referred to as "tolerances" in the US) herts.ac.ukeuropa.eucanada.caagrinfo.euepa.gov. These limits are determined through comprehensive scientific data analysis and rigorous risk assessments, which account for the dietary intake of various populations, including vulnerable groups such as infants, children, and pregnant individuals canada.ca.

For European MRLs, specific databases such as the EU MRL pesticide database and the GB MRL Register provide detailed information herts.ac.uk. Surveillance programs are implemented to monitor pesticide residues in food products, ensuring adherence to established MRLs. This compound has been detected in surveillance samples of fruit and vegetables within Europe, indicating its historical or continued presence in agricultural contexts uni-mannheim.de.

Table 2: Regulatory Status of this compound (Azoxybenzene) in Key Regions

Region/RegulationStatusNotes
GB COPR Regulatory StatusNot approved herts.ac.ukObsolete insecticide herts.ac.uk
EC Regulation 1107/2009Not approved herts.ac.ukObsolete insecticide herts.ac.uk
Global AvailabilityMay be available in some countries herts.ac.ukDespite being obsolete in some regions herts.ac.uk

Environmental Risk Assessment Methodologies

Environmental Risk Assessment (ERA) is a structured process designed to identify, evaluate, and mitigate potential risks that human activities, including the application of pesticides, could pose to the environment isms.onlineeuropa.eu. The primary objective of ERA is to proactively manage environmental aspects, thereby fostering sustainability and ensuring regulatory compliance isms.online.

The ERA process typically involves several key stages:

Problem Formulation: Defining the specific scope and objectives of the assessment.

Hazard Identification: Recognizing elements of activities, products, or services that interact with the environment and evaluating their potential to cause harm isms.onlineeuropa.eu.

Release Assessment: Investigating how, why, and when hazardous substances might enter the environment europa.eu.

Exposure Assessment: Evaluating the extent to which environmental compartments (e.g., soil, water, air) and non-target organisms may be exposed to the substance europa.eu.

Consequence Assessment: Determining the potential adverse effects resulting from exposure europa.eu.

Risk Estimation: Characterizing or quantifying the likelihood and magnitude of adverse environmental impacts europa.eu.

Risk Evaluation: A step often mandated by European legislation, involving the interpretation of risk estimates within the context of societal values and regulatory objectives europa.eu.

Various methodologies are employed in ERA to systematically identify potential failure points, assess their impacts, and formulate mitigation strategies. These include:

Failure Mode and Effects Analysis (FMEA): Used to identify potential failures in processes and their associated environmental impacts isms.onlineresearchgate.net.

Hazard and Operability Study (HAZOP): Applied to analyze potential hazards in operational processes, particularly within chemical plants isms.onlineresearchgate.net.

Bow-Tie Analysis: Utilized to visually represent risk pathways and implement corresponding control measures isms.online.

Life Cycle Assessment (LCA): Provides a comprehensive perspective by evaluating environmental impacts throughout the entire lifecycle of a product or service isms.online.

For compounds such as this compound, detailed studies on their metabolic fate, potential for bioaccumulation in organisms, and ecotoxicity in non-target organisms are crucial for obtaining regulatory approvals and ensuring safe usage ontosight.ai. Regulatory bodies, including the US EPA, play a significant role in assessing and regulating such substances to ensure adherence to established safety standards ontosight.ai. While ecotoxicology data for Azoxybenzene is noted as scant, existing information suggests it is moderately toxic to fish herts.ac.uk.

Table 3: Common Environmental Risk Assessment Methodologies

MethodologyDescriptionApplication Example
FMEAIdentifies potential failures and their environmental impacts isms.onlineresearchgate.netManufacturing processes isms.online
HAZOPAnalyzes potential hazards in operational processes isms.onlineresearchgate.netChemical plants isms.online
Bow-Tie AnalysisVisualizes risk pathways and control measures isms.onlineOil and gas industry isms.online
LCAEvaluates environmental impacts across a product's lifecycle isms.onlineHolistic environmental impact assessment isms.online

Advanced Methodologies and Future Research Directions

Advanced Analytical Techniques in Fenazox Research

Advanced analytical techniques are crucial for the precise identification, quantification, and characterization of chemical compounds and their metabolites in complex matrices. Their application to this compound research can elucidate its transformation products and distribution patterns.

Mass spectrometry (MS)-based metabolomics and proteomics are powerful tools for the global profiling of metabolites and proteins within biological systems. mdpi.comrevespcardiol.orgnih.gov These "omics" approaches enable researchers to describe the biochemical processes and organization in both pathological and physiological contexts. mdpi.com Specifically, liquid chromatography–tandem mass spectrometry (LC–MS/MS) platforms are widely used for sensitive detection and identification of molecules in metabolomics and proteomics investigations. mdpi.com

In this compound research, MS-based metabolomics could be employed to identify and quantify the metabolic products of this compound in plants (e.g., as indicated by studies on its metabolism in tomato plants) or in animal models (e.g., rats, where its distribution and metabolism have been investigated). sigmaaldrich.com This would provide a detailed understanding of how the compound is transformed within living organisms, revealing its degradation pathways and potential persistence. Proteomics, on the other hand, could be utilized to investigate the effects of this compound exposure on protein expression profiles in target or non-target organisms, potentially identifying proteins involved in detoxification or stress responses. mdpi.com Advances in chemical proteomics and allied computational methods are making the global detection of protein-ligand engagement an increasingly attractive research area, which could be relevant for understanding this compound's molecular interactions. nih.gov

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation, identification, and quantification of components in complex mixtures due to its precision, versatility, and efficiency. phenomenex.comopenaccessjournals.com It is widely applied across various fields, including pharmaceutical, biotechnology, environmental analysis, and agrochemical industries. phenomenex.comopenaccessjournals.com

For this compound, HPLC is fundamental for analyzing its presence and concentration in various samples, such as environmental matrices (water, soil, crops) or biological samples (plant tissues, animal tissues/fluids). phenomenex.comopenaccessjournals.com Given that studies have investigated the distribution and metabolism of this compound (azoxybenzene) in rats and tomato plants, HPLC would be a primary technique used for separating and quantifying the parent compound and its various metabolites. sigmaaldrich.com HPLC coupled with mass spectrometry (HPLC-MS/MS) further enhances analytical capabilities, allowing for highly sensitive and specific detection, crucial for tracking trace amounts of this compound or its degradation products. nih.gov

Advanced imaging techniques, such as magnetic resonance imaging (MRI) and computed tomography (CT), offer non-invasive methods to study the in vivo distribution of compounds within biological systems. researchgate.netnih.govesnr.orggutnliver.org While direct advanced imaging studies specifically on this compound are not commonly detailed in public literature, the principles of these techniques are applicable.

These methods could be adapted to track the distribution of this compound or its labeled derivatives within organisms, providing spatial and temporal information about its accumulation in different tissues and organs. For instance, if this compound were to be radiolabeled, techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) could visualize its real-time distribution and accumulation, offering insights into its pharmacokinetics or environmental fate within living systems. MRI techniques, including functional MRI (fMRI) and diffusion MRI (dMRI), provide detailed structural and functional information, which could potentially be used to observe physiological changes induced by this compound exposure or to track its presence if it could be made MRI-visible. researchgate.netesnr.org

Computational Approaches in this compound Research

Computational approaches, often termed in silico methods, have become integral to modern chemical and drug discovery processes, offering significant advantages in terms of cost reduction and accelerated research timelines. patheon.comresearchgate.netfrontiersin.orgtaylorandfrancis.comfrontiersin.org

In silico modeling encompasses a range of computational tools that can characterize compounds, predict their behavior, and optimize their properties. patheon.comresearchgate.nettaylorandfrancis.comnih.gov These models can streamline research by reducing the need for extensive trial-and-error experimental methods. patheon.comfrontiersin.org Applications include predicting bioavailability, solubility, and ADME (Absorption, Distribution, Metabolism, Excretion) properties. patheon.comtaylorandfrancis.com

For this compound, in silico modeling could be applied to predict its environmental persistence, degradation pathways, and potential interactions with various biological targets at a molecular level. While this compound is an insecticide, computational chemistry can still be used to understand its mechanism of action, predict its binding to insect enzymes or receptors, or even design novel derivatives with improved efficacy or reduced environmental impact. researchgate.netfrontiersin.orgnih.govsysrevpharm.org Such modeling can also aid in understanding its fate in different environmental compartments and predicting its partitioning behavior.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of compounds and their biological or physicochemical activities. mdpi.comresearchgate.netnih.govnih.gov By analyzing a set of compounds with known activities, QSAR models can predict the activity of new or untested compounds based on their molecular descriptors. mdpi.com

In the context of this compound, QSAR modeling could be employed to understand the structural features responsible for its insecticidal activity, even if it is obsolete. This could involve developing models that correlate various molecular descriptors of this compound and its analogues with their efficacy against target pests or their environmental degradation rates. mdpi.com Such models could also be used to predict the potential toxicity of this compound metabolites or structurally similar compounds to non-target organisms or the environment, aiding in risk assessment. nih.gov QSAR models are built through a process involving selection of compounds, assessment of biological activity, calculation of molecular descriptors, and data analysis using machine learning algorithms. mdpi.comresearchgate.net

Emerging Research Areas for this compound

For this compound, specifically referring to Amfenac (B1665970) sodium , its primary therapeutic application lies in its role as a nonsteroidal anti-inflammatory drug (NSAID). Amfenac sodium is a prodrug that is converted to amfenac, which exerts its anti-inflammatory and analgesic effects by inhibiting cyclooxygenases guidetopharmacology.orgfishersci.caontosight.aiwikipedia.org. Historically, oral formulations of this compound (Amfenac sodium) have been marketed in Japan for managing pain and inflammation associated with conditions such as rheumatoid and osteoarthritis, low back pain, and post-operative pain following surgery, injury, or tooth extraction guidetopharmacology.orgfishersci.caontosight.aiwikipedia.org. As Nepafenac (B1678188), a prodrug of amfenac, it is approved for the treatment of pain and inflammation associated with cataract surgery guidetopharmacology.orgfishersci.cawikipedia.org.

While current research predominantly focuses on optimizing its established applications and understanding its mechanism of action as an NSAID, widely reported novel therapeutic targets or emerging indications for this compound (Amfenac sodium) beyond its well-documented anti-inflammatory and analgesic properties are not extensively detailed in the current literature. Future research could potentially explore broader applications within the inflammatory disease spectrum or investigate its interaction with other biological pathways, although such specific novel targets are not yet prominent in accessible research findings.

The development of advanced delivery systems and nanotechnologies holds significant promise for enhancing the therapeutic efficacy and patient compliance of pharmaceutical compounds like this compound (Amfenac sodium). While specific advanced delivery systems for this compound (Amfenac sodium) itself are not widely detailed beyond its existing topical ophthalmic suspension formulation guidetopharmacology.orgfishersci.cawikipedia.org, the broader field of nanotechnology in drug delivery offers considerable potential.

Nanomaterial-based drug delivery systems (NBDDS) can significantly improve the pharmacokinetic and pharmacodynamic properties of encapsulated drugs lgcstandards.com. These systems, typically less than 100 nm in at least one dimension, are designed to enhance drug solubility, improve stability, prolong systemic circulation time, and facilitate targeted delivery, ultimately aiming to increase efficacy and reduce toxicity lgcstandards.comcato-chem.comhpc-standards.comherts.ac.uk. Various types of nanomaterials, including lipid nanomaterials, polymer nanomaterials, metal nanomaterials, carbon nanomaterials, and quantum dot nanomaterials, often combined with hydrogels and exosomes, are being engineered to address challenges in drug delivery hpc-standards.com. For a compound like Amfenac sodium, which requires precise targeting (e.g., to ocular tissues for ophthalmic use), nanotechnologies could offer avenues for controlled release, improved bioavailability, and reduced administration frequency, leading to more sustained drug action and minimized side effects hpc-standards.com.

For this compound, in its agrochemical identity as Azoxybenzene (B3421426) , research into resistance mechanisms is highly pertinent, as it is an obsolete insecticide and acaricide uni.lu. Pesticide resistance is a critical challenge in modern agriculture, arising when pest populations genetically adapt to survive exposure to chemical controls nih.govnih.gov. This phenomenon reduces the effectiveness of agrochemicals and can necessitate higher doses or alternative, potentially more toxic, pesticides nih.gov.

The major mechanisms by which pests develop resistance to agrochemicals, including those like Azoxybenzene, typically involve:

Metabolic Resistance: This is the most common mechanism, where resistant organisms detoxify or break down the chemical more rapidly than susceptible ones. This often involves an overexpression or increased efficiency of enzymes such as cytochrome P450 monooxygenases, esterases, and glutathione-S-transferases nih.govnih.govnacchemical.comsigmaaldrich.comguidetoimmunopharmacology.org.

Target-Site Resistance: In this mechanism, genetic mutations alter the specific binding site of the pesticide within the pest, preventing the chemical from effectively binding or interacting with its intended target nih.govnacchemical.comguidetoimmunopharmacology.org.

Penetration Resistance: This involves the development of physical barriers, such as a thicker cuticle in insects, which slow down the absorption of the agrochemical into the pest's body, allowing more time for detoxification or excretion nih.govnacchemical.comsigmaaldrich.com.

Behavioral Resistance: Pests may develop behaviors to detect or avoid the treated areas or the chemical itself, thereby escaping exposure nih.govnacchemical.comsigmaaldrich.com.

Understanding these mechanisms is crucial for developing strategies to manage and mitigate resistance, ensuring the long-term effectiveness of agrochemicals like Azoxybenzene, or informing the development of new compounds.

The need for sustainable agrochemical alternatives and environmental mitigation strategies is paramount, particularly given concerns surrounding the environmental impact and resistance development associated with traditional agrochemicals, including those like this compound (Azoxybenzene) nih.govnih.govprobes-drugs.orgontosight.aihsppharma.com. Future research directions focus on reducing reliance on conventional chemical pesticides and promoting environmentally friendly practices.

Key emerging areas include:

Integrated Pest Management (IPM): IPM strategies combine various control methods, including chemical, biological, and cultural controls, to manage pest populations in a sustainable manner. This involves practices such as crop rotation, the use of resistant crop varieties, and the promotion of natural pest predators nih.gov.

Biological Control: Utilizing natural enemies of pests, such as beneficial insects, bacteria, viruses, nematodes, or fungi, offers an environmentally friendly alternative to chemical pesticides. These biological agents can specifically target pests, reduce chemical use, and improve crop quality.

Pheromone-based Pest Control: The use of synthetic pheromones to attract and trap pests is a promising method for reducing pesticide reliance, offering a targeted and eco-friendly approach to pest management nih.gov.

Precision Agriculture Technologies: Remote monitoring and smart sensor systems, often powered by Artificial Intelligence (AI), allow for real-time pest detection and precise interventions. This technology enables farmers to apply agrochemicals only when and where necessary, minimizing chemical use and protecting beneficial species nih.gov.

Policy and Economic Incentives: Research also extends to understanding how government regulations and financial incentives can support farmers in transitioning to low- and non-chemical alternatives, promoting sustainable agricultural practices globally ontosight.aihsppharma.com.

Interdisciplinary Research Perspectives

The distinct yet occasionally overlapping nature of pharmaceutical and agrochemical research offers valuable opportunities for interdisciplinary insights, particularly when considering compounds like "this compound" which span both domains under different chemical identities. Both sectors are fundamentally involved in the discovery, development, and application of chemical compounds designed to interact with biological systems, whether human or agricultural. This shared foundation leads to several commonalities in their research and development (R&D) processes, including aspects of risk management and regulatory approval pathways.

Historically, many pharmaceutical companies maintained agrochemical divisions, recognizing the potential to leverage R&D investments across both fields. While there are significant differences, such as market size, product pricing (pharmaceuticals are typically high-value, low-volume, whereas agrochemicals are lower-value, high-volume, requiring cost-effective synthesis), and the scale and cost of clinical trials versus field trials, the underlying scientific principles often converge.

A key area for integration lies in the application of advanced computational methodologies. Innovations in cheminformatics and Artificial Intelligence (AI), which have seen substantial investment and progress in pharmaceutical drug discovery, are increasingly being adopted in agrochemical research. These technologies enable "in silico assays" to predict relevant endpoints, accelerate lead generation and optimization, and suggest compounds for synthesis and testing, thereby offering more cost- and time-efficient discovery processes. Data analytics, including AI and machine learning, can also be integrated to optimize agricultural practices, leading to precision agriculture and more efficient use of resources. By fostering collaboration and knowledge transfer between pharmaceutical and agrochemical scientists, there is potential for accelerated discovery of novel and sustainable compounds, improved understanding of biological interactions, and more efficient development of solutions for both human health and agricultural productivity.

Collaborative Research Initiatives

Collaborative research initiatives are paramount for comprehensively understanding chemical compounds, especially those like this compound (Azoxybenzene), where historical data may be limited or fragmented. This compound, chemically identified as azoxybenzene (PubChem CID: 10316), has been noted as an obsolete insecticide with scant ecotoxicological and environmental fate data publicly available fishersci.ca. This scarcity underscores the critical need for concerted, interdisciplinary efforts to elucidate its complete profile and potential implications.

One significant area where collaborative methodologies have been applied, and further collaboration is warranted, is in the study of this compound's biotransformation. Early investigations into the metabolism of this compound in biological systems, such as tomato plants, exemplify the complex analytical and biological expertise required for such research. These studies involve sophisticated chromatographic separation techniques and physico-chemical methods to identify and characterize transformation products.

Detailed Research Findings: this compound Metabolism in Tomato Plants

A notable study investigating the metabolism of 14C-Fenazox in 6-8 week old "Harzfeuer" tomato plants revealed a clear biotransformation pathway. The research identified several key metabolites, indicating that this compound undergoes enzymatic or non-enzymatic transformations within the plant system. The dynamic changes in the concentrations of the parent compound and its metabolites over time highlight the intricate nature of xenobiotic degradation in biological matrices.

The observed metabolic pathway suggests an initial transformation of this compound into o-hydroxyazobenzene, followed by a reductive cleavage to yield o-hydroxyaniline and aniline (B41778). Subsequently, aniline is further transformed into o-hydroxy- and p-hydroxyaniline. Kinetic experiments indicated a rapid decrease in the concentration of the applied this compound, with a transient increase in the first transformation product, o-hydroxyazobenzene, before its subsequent decline. Prolonged application time also led to an increase in non-extractable residues.

Illustrative Data on this compound Biotransformation Trends in Tomato Plants

The following table qualitatively summarizes the observed trends in the concentrations of this compound and its key metabolites over time in tomato plants, based on detailed research findings:

CompoundInitial Phase (Early Application)Intermediate PhaseLater Phase (Increased Application Time)
This compoundRapid DecreaseContinued DecreaseLow/Trace
o-hydroxyazobenzeneInitial IncreaseSubsequent DecreaseLow/Trace
o-hydroxyanilineAppearance/IncreaseIncreaseIncrease
p-hydroxyanilineAppearance/IncreaseIncreaseIncrease
AnilineAppearance/IncreaseDecreaseLow/Trace
Non-extractable ResiduesLowModerate IncreaseSignificant Increase

Note: This table illustrates trends observed in the metabolism study. Specific numerical values were not provided in the source, and these entries represent qualitative changes in concentration.

Future Collaborative Research Directions

The insights gained from such metabolic studies, while foundational, also highlight significant gaps that require future collaborative research initiatives. Given this compound's historical use as an insecticide, comprehensive understanding of its environmental fate, persistence, and potential for bioaccumulation remains crucial fishersci.ca. Collaborative efforts could focus on:

Environmental Degradation Pathways: Investigating this compound's degradation in various environmental matrices (soil, water, air) under diverse conditions, involving environmental chemists, microbiologists, and computational modelers. This would address the "little else is known about its environmental fate and behaviour" fishersci.ca.

Ecotoxicological Assessments: Conducting detailed studies on its impact on non-target organisms across different trophic levels, requiring collaboration between ecotoxicologists, zoologists, and botanists. The existing data is "scant" fishersci.ca.

Structure-Activity Relationship (SAR) Studies: Exploring the biological activities of this compound and its metabolites (e.g., antimicrobial, antifungal, antiparasitic properties) through collaborative efforts between synthetic chemists, biochemists, and pharmacologists to identify potential novel applications or understand unintended effects.

Advanced Analytical Methodologies: Developing and applying more sensitive and specific analytical techniques for detecting this compound and its transformation products in complex environmental and biological samples, fostering collaboration between analytical chemists and engineers.

Historical Data Synthesis and Re-evaluation: Collaborating with historical toxicology and agricultural research institutions to synthesize and re-evaluate past data on this compound, potentially uncovering overlooked information or guiding new research directions.

These collaborative endeavors, spanning multiple scientific disciplines and institutions, are essential to build a comprehensive understanding of this compound, moving beyond its historical context to fully characterize its chemical and biological properties and potential environmental interactions.

Q & A

Q. What are the primary analytical techniques for characterizing Fenazox (CAS 495-48-7) in experimental settings?

this compound is typically characterized using high-performance liquid chromatography (HPLC) with UV detection for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Mass spectrometry (MS) is recommended for identifying degradation products. For quantitative analysis, calibration curves should be validated using certified reference standards stored at 0–6°C to prevent degradation .

Example Table: Key Physicochemical Properties

PropertyValueMethod
Molecular FormulaC₁₂H₁₀N₂ONMR/MS
CAS Number495-48-7
Storage Conditions0–6°C (cold chain required)Stability studies

Q. How should researchers design experiments to assess this compound's stability under varying environmental conditions?

Use accelerated stability testing protocols per ICH guidelines:

  • Temperature: Test at 25°C, 40°C, and 60°C.
  • Humidity: 75% relative humidity.
  • Light Exposure: UV/visible light per ICH Q1B. Analyze degradation products via HPLC-MS and compare against baseline chromatograms. Include control samples stored in inert atmospheres to isolate oxidation effects .

Q. What statistical methods are appropriate for validating this compound-related experimental data?

Apply ANOVA for inter-group comparisons in dose-response studies. For reproducibility, calculate intra- and inter-assay coefficients of variation (CV <15%). Use Bland-Altman plots to assess agreement between analytical methods (e.g., HPLC vs. spectrophotometry) .

Advanced Research Questions

Q. How can contradictory findings in this compound toxicity studies be systematically resolved?

Conduct a meta-analysis with the following steps:

  • Data Harmonization: Normalize dose metrics (e.g., mg/kg vs. ppm).
  • Bias Assessment: Use ROBINS-I tool to evaluate study design flaws.
  • Sensitivity Analysis: Exclude outliers and re-effect size using random-effects models. Report heterogeneity via I² statistics (>50% indicates significant variability) .

What frameworks are recommended for formulating hypothesis-driven research questions on this compound's mechanisms of action?

Adopt the PICOT framework:

  • P opulation: Cell lines/organisms used (e.g., in vitro hepatocytes).
  • I ntervention: this compound concentration/duration.
  • C omparison: Positive/negative controls (e.g., solvent-only).
  • O utcome: Measured endpoints (e.g., apoptosis rate).
  • T ime: Exposure period (e.g., 24–72 hours). This ensures alignment with reproducible experimental designs .

Q. What methodologies address reproducibility challenges in this compound synthesis protocols?

Implement open science practices :

  • Publish full synthetic pathways with reaction yields and purification steps.
  • Share raw NMR/MS spectra in public repositories (e.g., Zenodo).
  • Use factorial design (e.g., Taguchi method) to optimize parameters like temperature and catalyst concentration .

Q. How can researchers integrate multi-omics data to study this compound's environmental impact?

Combine transcriptomics (RNA-seq), metabolomics (LC-MS), and proteomics (shotgun) data. Use pathway enrichment tools (e.g., KEGG, GO) to identify disrupted biological processes. Validate findings with orthogonal assays (e.g., qPCR for gene expression) .

Methodological Considerations

  • Data Management: Store raw datasets in FAIR-compliant repositories (e.g., Figshare) with detailed metadata (e.g., HPLC column type, mobile phase pH) .
  • Ethical Compliance: For studies involving biological samples, obtain IRB approval and document informed consent protocols per Declaration of Helsinki guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenazox
Reactant of Route 2
Reactant of Route 2
Fenazox

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.